2-chloro-N-methyl-N-(3-methylphenyl)acetamide
Description
BenchChem offers high-quality 2-chloro-N-methyl-N-(3-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-methyl-N-(3-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-N-methyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-8-4-3-5-9(6-8)12(2)10(13)7-11/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULDOFRVCWOVGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure of 2-chloro-N-methyl-N-(3-methylphenyl)acetamide
Preamble: This document provides a comprehensive analysis of the molecular structure of 2-chloro-N-methyl-N-(3-methylphenyl)acetamide. As this specific molecule is not extensively characterized in publicly accessible literature, this guide employs a deductive approach, grounding its predictions in fundamental principles of stereoelectronics, conformational analysis, and spectroscopy. The insights herein are synthesized from empirical data available for closely related structural analogs, offering a robust theoretical framework for researchers investigating this compound or similar N,N-disubstituted amides.
Core Molecular Architecture and Conformational Landscape
The foundational structure of 2-chloro-N-methyl-N-(3-methylphenyl)acetamide is built upon a tertiary amide linkage. This functionality imparts specific and predictable geometric constraints that dominate the molecule's three-dimensional shape and reactivity.
The Amide Plane and Rotational Restriction
The amide C-N bond is not a simple sigma bond freely rotating. Due to resonance delocalization of the nitrogen lone pair into the carbonyl π-system, it possesses significant partial double bond character. This creates a largely planar amide unit (O=C-N) and a substantial energy barrier to rotation around the C-N bond. This fundamental property gives rise to distinct conformational isomers.
Cis/Trans Isomerism in Tertiary N-Aryl Amides
For N-alkyl-N-aryl amides, rotation around the C-N bond is sufficiently slow to allow for the existence of two distinct conformers: cis and trans. These terms describe the relative orientation of the substituents attached to the C-N bond.
-
Cis Conformer: The N-aryl (3-methylphenyl) group is on the same side of the C-N bond as the carbonyl oxygen.
-
Trans Conformer: The N-aryl group is on the opposite side of the C-N bond from the carbonyl oxygen.
Studies on analogous N-methyl-N-aryl amides have shown a strong preference for the cis conformation.[1] This preference is driven by complex steric and electronic factors. A primary contributor is allylic strain between the ortho-substituents on the aryl ring (even hydrogen atoms) and the N-methyl group, which destabilizes the trans conformer.[2] Therefore, it is predicted that 2-chloro-N-methyl-N-(3-methylphenyl)acetamide will predominantly exist in the cis conformation.
Aryl Ring Orientation and Steric Hindrance
A critical structural feature of N,N-disubstituted amides is the non-coplanarity of the aromatic ring with the amide plane.[3] The steric repulsion between the N-methyl group and the ortho hydrogens of the 3-methylphenyl ring forces the aromatic ring to twist out of the amide plane. This rotation disrupts the π-conjugation between the aryl ring and the nitrogen lone pair, a key difference from secondary N-aryl amides where such conjugation is more favorable.[2] The meta-position of the methyl group on the phenyl ring has a minimal steric impact on this rotational preference compared to an ortho-substituent.
Predicted Spectroscopic Signatures
The unique structural features of 2-chloro-N-methyl-N-(3-methylphenyl)acetamide give rise to a predictable spectroscopic fingerprint. The following predictions are based on established chemical shift ranges and fragmentation patterns for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|---|
| Aromatic (4H) | Multiplet (m) | 7.0 - 7.4 | Standard aromatic region; complex splitting due to meta-substitution. |
| CH₂Cl (2H) | Singlet (s) | ~4.0 - 4.2 | Deshielded by adjacent carbonyl group and electronegative chlorine. |
| N-CH₃ (3H) | Singlet (s) | ~3.1 - 3.3 | Typical range for an N-methyl group on an amide. A minor second singlet may appear if the trans isomer is present.[4] |
| Ar-CH₃ (3H) | Singlet (s) | ~2.3 - 2.4 | Standard chemical shift for a methyl group on an aromatic ring. |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| Carbonyl (C=O) | ~168 - 171 | Typical range for a tertiary amide carbonyl carbon. |
| Aromatic (ipso-N) | ~143 - 145 | Deshielded due to attachment to nitrogen. |
| Aromatic (ipso-CH₃) | ~138 - 140 | Standard value for a methyl-substituted aromatic carbon. |
| Aromatic (CH) | ~125 - 130 | Range for other aromatic carbons. |
| CH₂Cl | ~41 - 43 | Influenced by both carbonyl and chlorine atoms. |
| N-CH₃ | ~36 - 38 | Typical range for an N-methyl group in this environment.[4] |
| Ar-CH₃ | ~20 - 22 | Standard value for an aromatic methyl carbon. |
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by the strong carbonyl stretch of the amide group.
-
Amide I Band (C=O Stretch): A very strong and sharp absorption is predicted in the range of 1650-1680 cm⁻¹ . For tertiary amides, this band is independent of hydrogen bonding, leading to a characteristically well-defined peak.[5]
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from methyl and methylene groups) will be just below 3000 cm⁻¹.
-
C-N Stretch: A medium intensity band is expected around 1350-1450 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, is expected for the C-Cl bond.
Mass Spectrometry (MS)
Under electron ionization (EI), the molecule is expected to produce a distinct molecular ion peak and undergo predictable fragmentation.
-
Molecular Ion (M⁺): Expected at m/z ≈ 197, with a characteristic M+2 peak at m/z ≈ 199 in an approximate 3:1 ratio due to the presence of the ³⁵Cl and ³⁷Cl isotopes.
-
Primary Fragmentation Pathways:
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the chloromethylene carbon to lose a •CH₂Cl radical, leading to a fragment at m/z 148.
-
McLafferty-type Rearrangement is NOT possible as there are no gamma-hydrogens on the N-substituents.
-
Cleavage of the N-CO Bond: Fragmentation of the amide bond can lead to the formation of the [CH₃-Ph-NCH₃]⁺ cation (m/z 120) or the [ClCH₂CO]⁺ cation (m/z 77/79).
-
Loss of Chlorine: Loss of a chlorine radical from the parent ion to give a fragment at m/z 162.
-
Synthesis Protocol and Mechanistic Considerations
Proposed Synthetic Workflow
The most direct and reliable method for synthesizing 2-chloro-N-methyl-N-(3-methylphenyl)acetamide is the nucleophilic acyl substitution of N-methyl-3-methylaniline with 2-chloroacetyl chloride.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add N-methyl-3-methylaniline (1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., Dichloromethane or THF). Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq.) or pyridine (1.1 eq.), to the solution. The purpose of the base is to neutralize the HCl byproduct generated during the reaction.
-
Acylating Agent Addition: Add 2-chloroacetyl chloride (1.05 eq.) dropwise to the stirred solution while maintaining the temperature at 0 °C. The reaction is typically exothermic.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers, wash with dilute HCl (to remove excess base), then with saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality in Experimental Design
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water. The use of anhydrous solvents and an inert atmosphere is critical to prevent hydrolysis of the starting material and maximize yield.
-
Low Temperature Addition: The acylation reaction is exothermic. Adding the acyl chloride at 0 °C controls the reaction rate, minimizes side reactions, and ensures safety.
-
Choice of Base: A tertiary amine like triethylamine is used because it is non-nucleophilic and will not compete with the secondary aniline for the acyl chloride. Its primary role is to act as an acid scavenger.
References
-
Fiveable. (2025, August 15). N,N-disubstituted amides Definition. Organic Chemistry Key Term. Available at: [Link]
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La Salle University. Substituent Effects. Available at: [Link]
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Tokmakoff, A., et al. (2008, February 21). Amide I Two-Dimensional Infrared Spectroscopy of Proteins. ACS Publications. Available at: [Link]
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University of Calgary. Ch12: Substituent Effects. Chemistry LibreTexts. Available at: [Link]
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University of Regensburg. Amide infrared spectra. Available at: [Link]
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St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]
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Lin, S., et al. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC - NIH. Available at: [Link]
-
PubMed. (2014, August 15). A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry. Available at: [Link]
-
Ohwada, T., et al. Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides. PMC - NIH. Available at: [Link]
-
Pihlaja, K., et al. (2004, May 1). Evidence of Substituent-Induced Electronic Interplay. Effect of the Remote Aromatic Ring Substituent of Phenyl Benzoates on the Sensitivity of the Carbonyl Unit to Electronic Effects of Phenyl or Benzoyl Ring Substituents. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
ResearchGate. Conformational properties of N-aryl amides. Available at: [Link]
-
Scribd. IR Spectroscopy of Amides and Applications. Available at: [Link]
-
Gowda, B. T., et al. Effect of Substitution on the Molecular Geometry of N-(2/3/4-Substituted-phenyl)-2,2-dichloro-acetamide. Available at: [Link]
-
OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Available at: [Link]
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ACS Publications. (2013, October 24). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. Available at: [Link]
-
PMC - NIH. (2013, October 24). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. Available at: [Link]
-
Taylor & Francis Online. (2006, September 23). 1H and 13C NMR Chemical Shifts and N-Substituent Effects of Some Unsymmetrically N,N-Disubstituted Acetamides. Available at: [Link]
-
NSF Public Access Repository. (2019, August 13). Why Do N-Alkylated Anilides Bend Over? The Factors Dictating the Divergent Conformational Preferences of 2° and 3° N-Aryl Amid. Available at: [Link]
-
ResearchGate. Conformations of secondary and tertiary aryl amides. Available at: [Link]
-
ACS Publications. (2025, March 20). Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides: Influence of Coplanarity on Amide Conformational Preference. ACS Omega. Available at: [Link]
-
RSC Publishing. Solvent effects on the amidic bond. 1H nuclear magnetic resonance study of acetamide and N-methylacetamide. Journal of the Chemical Society, Faraday Transactions 2. Available at: [Link]
-
CHIMIA. The Synthesis of Sterically Hindered Amides. Available at: [Link]
-
PMC - NIH. Crystal structures of two C,N-disubstituted acetamides: 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide. Available at: [Link]
-
MDPI. (2002, August 31). Proton NMR Chemical Shift Behavior of Hydrogen-Bonded Amide Proton of Glycine-Containing Peptides and Polypeptides as Studied by ab initio MO Calculation. Available at: [Link]
-
SpectraBase. Acetamide - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
PubMed. (2014, September 25). Computational study of the effects of steric hindrance on amide bond cleavage. Available at: [Link]
-
Arabian Journal of Chemistry. (2021, February 23). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Available at: [Link]
-
ResearchGate. The 1H NMR spectra of pure N-methylacetamide liquid. Available at: [Link]
-
Dalton Transactions (RSC Publishing). Steric hindrance of phenanthroline diamides enables a hundredfold increase in Am(iii) extraction efficiency. Available at: [Link]
-
MDPI. (2018, October 31). Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides. Available at: [Link]
-
ResearchGate. a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. Available at: [Link]
-
Semantic Scholar. Hyper-Raman Spectroscopic Investigation of Amide Bands of N-Methylacetamide in Liquid/Solution Phase. Available at: [Link]
-
ResearchGate. Vibrational Spectroscopy of N-Methylacetamide Revisited. Available at: [Link]
-
ResearchGate. Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Available at: [Link]
-
Wikimedia Commons. (2023, April 6). N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition. Available at: [Link]
-
RSC Publishing. Selectivity in fragmentation of N-methylacetamide after resonant K-shell excitation. Available at: [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
bioRxiv. (2025, July 26). IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learnin. Available at: [Link]
-
PubMed. (2005, September 15). Infrared Spectroscopy of N-Methylacetamide Revisited by ab Initio Molecular Dynamics Simulations. Available at: [Link]
-
IUCr Journals. (2023, June 22). Crystal structures and Hirshfeld surface analyses of N,N-dimethylacetamide–1-(dimethyl-k. Available at: [Link]
-
Royal Society Publishing. (2023, April 5). N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition. Available at: [Link]
Sources
Predictive and Empirical Profiling of 2-Chloro-N-methyl-N-(3-methylphenyl)acetamide Solubility in Organic Solvents
Executive Summary
For researchers and drug development professionals, understanding the solubility profile of key intermediates and active pharmaceutical ingredients (APIs) is paramount for optimizing synthesis, purification, and formulation workflows. This technical guide provides an in-depth analysis of the solubility characteristics of 2-chloro-N-methyl-N-(3-methylphenyl)acetamide (CAS: 30264-75-6). By synthesizing structural thermodynamics with Hansen Solubility Parameters (HSP), we establish a predictive framework for its behavior in organic solvents, followed by a rigorously designed, self-validating empirical protocol for precise quantification.
Physicochemical Profiling & Structural Causality
2-chloro-N-methyl-N-(3-methylphenyl)acetamide is a chloroacetamide derivative characterized by an m-tolyl ring, a chloroacetyl moiety, and an N-methylated tertiary amide[1]. The structural nuances of this molecule dictate its thermodynamic interactions with organic solvents.
The critical feature defining its solubility is the tertiary nature of the amide . Unlike secondary amides, which possess an N-H bond capable of acting as a strong hydrogen bond donor, this compound is strictly a hydrogen bond acceptor via its carbonyl oxygen. This structural reality eliminates intermolecular hydrogen bonding (self-association) within the pure solid. Consequently, the crystal lattice energy is significantly reduced, which is empirically reflected in its relatively low melting point of 71-72 °C[2].
Causality in Solvation: Because the energetic barrier to disrupt the crystal lattice is low, the compound exhibits highly favorable dissolution thermodynamics in solvents that can stabilize its dipole moment without requiring hydrogen bond donation from the solute.
Thermodynamic Modeling via Hansen Solubility Parameters (HSP)
To predict the solubility profile across diverse organic solvents, we apply the framework[3]. HSP theory posits that solute-solvent compatibility is governed by three cohesive energy forces: dispersion forces (δD), polar dipole-dipole interactions (δP), and hydrogen bonding (δH)[4].
For 2-chloro-N-methyl-N-(3-methylphenyl)acetamide:
-
Dispersion (δD): High, driven by the aromatic m-tolyl ring and the chloroalkyl group.
-
Polarity (δP): Moderate to High, localized around the strong dipole of the tertiary amide.
-
Hydrogen Bonding (δH): Asymmetric. The molecule cannot donate H-bonds but readily accepts them.
Figure 1: Hansen Solubility Parameter (HSP) interaction pathways for the target compound.
Predicted Solubility Profiles
Based on the HSP alignment, the quantitative solubility behavior of the compound is summarized below.
| Solvent Class | Representative Solvents | Predicted Solubility Range | Mechanistic Rationale (HSP Alignment) |
| Polar Aprotic | Dichloromethane, Ethyl Acetate, Acetone | > 100 mg/mL (Very High) | Excellent δP and δD alignment; strong dipole-dipole interactions with the tertiary amide. |
| Polar Protic | Methanol, Ethanol, Isopropanol | 20 - 100 mg/mL (High) | Solvent acts as an H-bond donor to the carbonyl oxygen (δH interaction), overcoming lipophilicity. |
| Non-Polar | Hexane, Heptane, Cyclohexane | < 5 mg/mL (Low) | Severe mismatch in polarity (δP); dissolution relies solely on weak dispersion forces (δD). |
| Aqueous | Water, Aqueous Buffers | < 0.1 mg/mL (Practically Insoluble) | High lipophilicity and lack of H-bond donors prevent disruption of the water hydrogen-bond network. |
Empirical Determination: The Self-Validating Shake-Flask Protocol
While predictive thermodynamic models guide solvent selection, empirical validation is mandatory for rigorous process chemistry. The remains the gold standard for determining true thermodynamic solubility[5]. Unlike kinetic solubility assays (e.g., solvent-shift methods) which are prone to supersaturation artifacts, the shake-flask protocol ensures the system reaches a true thermodynamic equilibrium between the solid phase and the solution[6].
Step-by-Step Methodology
1. Solvent Saturation (Preparation)
-
Action: Add an excess amount of solid 2-chloro-N-methyl-N-(3-methylphenyl)acetamide (e.g., 500 mg) to a glass vial containing 2.0 mL of the target organic solvent[7].
-
Causality: The visual presence of undissolved solid throughout the experiment is the primary self-validating check that the solution is fully saturated. If all solid dissolves, more must be added.
2. Isothermal Equilibration
-
Action: Seal the vials tightly and agitate using an orbital shaker or magnetic stirrer at a strictly controlled temperature (e.g., 25.0 ± 0.1 °C) for 24 to 48 hours[6].
-
Causality: Solubility is an inherently temperature-dependent thermodynamic property. Minor thermal fluctuations can cause transient supersaturation or premature precipitation, invalidating the equilibrium state.
3. Phase Separation
-
Action: Allow the suspension to settle for 2 hours, then draw the supernatant into a syringe and filter through a 0.45 µm PTFE (Polytetrafluoroethylene) membrane[7].
-
Causality: PTFE is highly chemically inert to aggressive organic solvents (unlike PES or Nylon). This prevents the introduction of polymer extractables that could manifest as ghost peaks during downstream chromatographic analysis.
4. Serial Dilution
-
Action: Immediately dilute a precise aliquot of the filtered supernatant (e.g., 1:100 or 1:1000) into the HPLC mobile phase.
-
Causality: Because the compound is highly soluble in polar aprotic solvents, injecting the neat supernatant will exceed the linear dynamic range of the UV detector, causing signal saturation and gross underestimation of solubility.
5. HPLC-UV Quantification
-
Action: Analyze the diluted sample using reversed-phase HPLC with UV detection (typically at 210-254 nm, corresponding to the aromatic ring absorption). Quantify against a validated, multi-point calibration curve[7].
Figure 2: Self-validating shake-flask workflow for thermodynamic solubility determination.
References
-
Hansen, C. M. "Hansen Solubility Parameters". Official HSPiP Site. URL: [Link]
-
BioAssay Systems. "Solubility Testing – Shake Flask Method". BioAssay Systems. URL:[Link]
Sources
- 1. 2-Chloro-N-methyl-N-(3-methylphenyl)acetamide | 30264-75-6 [m.chemicalbook.com]
- 2. 2-Chloro-N-methyl-N-(3-methylphenyl)acetamide | 30264-75-6 [m.chemicalbook.com]
- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. bioassaysys.com [bioassaysys.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
chemical safety data sheet 2-chloro-N-methyl-N-(3-methylphenyl)acetamide
Technical Whitepaper: Handling and Reactivity Profile of 2-chloro-N-methyl-N-(3-methylphenyl)acetamide
Part 1: Molecular Identity & Physicochemical Profile
1.1 Executive Summary
2-chloro-N-methyl-N-(3-methylphenyl)acetamide is a specialized
1.2 Chemical Identification
-
IUPAC Name: 2-chloro-N-methyl-N-(3-methylphenyl)acetamide
-
Synonyms: N-chloroacetyl-N-methyl-m-toluidine; N-methyl-m-acetotoluidide, 2-chloro-
-
Molecular Formula:
[1][2] -
Molecular Weight: 197.66 g/mol [1]
-
Structural Class: N-alkyl-N-aryl-
-chloroacetamide
1.3 Predicted Physicochemical Properties Note: As a specialized research intermediate, experimental values may vary by batch purity. Values below are derived from Structure-Property relationships (SPR) of close analogs (e.g., 2-chloro-N-(3-methylphenyl)acetamide).
| Property | Value / Description | Significance |
| Physical State | Solid (Crystalline) or Viscous Oil | Low melting point expected due to N-methylation disrupting H-bonding. |
| Melting Point | 45–55 °C (Predicted) | Requires cool storage to prevent phase changes. |
| Solubility | Soluble in DCM, EtOAc, DMSO | Lipophilic nature facilitates membrane permeability. |
| Reactivity | High (Electrophilic) | Susceptible to |
| LogP | ~2.3 (Predicted) | Indicates moderate bioaccumulation potential. |
Part 2: Hazard Dynamics & Toxicology (The "Why")
2.1 Mechanism of Toxicity: The Alkylation Pathway
The primary hazard of 2-chloro-N-methyl-N-(3-methylphenyl)acetamide stems from the chlorine atom on the acetyl group. This configuration creates a highly electrophilic
-
Cellular Target: The compound reacts irreversibly with nucleophilic sulfhydryl (-SH) groups on cysteine residues within proteins (e.g., Glutathione, GAPDH).
-
Consequence: This alkylation event (haptenization) can trigger immune recognition, leading to allergic contact dermatitis (sensitization) or direct cytotoxicity via oxidative stress (depletion of cellular glutathione).
2.2 GHS Hazard Classification (Derived)
Based on the toxicity profiles of the
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[3]
-
Skin Sensitization: Category 1 (May cause an allergic skin reaction).
-
STOT-SE: Category 3 (May cause respiratory irritation).[3][4][5]
2.3 Visualizing the Toxicity Mechanism
Caption: Figure 1. Mechanism of Action. The electrophilic
Part 3: Operational Safety & Handling Protocols
3.1 Engineering Controls
-
Containment: All weighing and transfer operations must occur inside a certified chemical fume hood.
-
Ventilation: Ensure face velocity > 100 fpm.
-
Decontamination: Surfaces should be wiped with 10% sodium thiosulfate solution (nucleophilic scavenger) followed by detergent to neutralize trace alkylating agents.
3.2 Personal Protective Equipment (PPE)
-
Respiratory: If solid/dust is generated, use N95/P100. For synthesis (vapors), use a half-mask with organic vapor cartridges (OV).
-
Dermal: Double gloving is mandatory.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged handling.
-
Rationale: Chloroacetamides can permeate standard nitrile gloves over time.
-
3.3 Emergency Response
-
Eye Contact: Rinse immediately with water for 15 minutes.[4][5] Do not use neutralizing agents.
-
Skin Contact: Wash with soap and water.[3][4][5][6][7] If irritation persists, suspect sensitization; discontinue work with this class of compounds.
-
Spill: Absorb with vermiculite. Treat waste as hazardous organic halide.
Part 4: Synthesis & Reactivity (Technical Guide)
4.1 Synthetic Logic
The synthesis involves the
4.2 Protocol: N-Acylation of N-methyl-m-toluidine
-
Reagents:
-
N-methyl-m-toluidine (1.0 eq)
-
Chloroacetyl chloride (1.1 eq) - Caution: Lachrymator
-
Triethylamine (
) or (1.2 eq) - HCl Scavenger -
Dichloromethane (DCM) (Solvent, anhydrous)
-
-
Step-by-Step Methodology:
-
Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve N-methyl-m-toluidine (10 mmol) in anhydrous DCM (20 mL).
-
Base Addition: Add Triethylamine (12 mmol). Cool the mixture to 0°C using an ice bath.
-
Acylation: Add Chloroacetyl chloride (11 mmol) dropwise via a pressure-equalizing addition funnel over 15 minutes.
-
Why? Exothermic reaction control. Rapid addition generates excessive heat, risking side reactions.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Quench & Workup: Dilute with DCM (50 mL). Wash sequentially with:
-
1M HCl (removes unreacted amine).
-
Sat.
(neutralizes acid traces). -
Brine (dries organic layer).
-
-
Isolation: Dry over
, filter, and concentrate in vacuo.
-
4.3 Visualizing the Synthesis Workflow
Caption: Figure 2. Synthetic Pathway.[8][9] Controlled acylation under basic conditions ensures high yield and purity.
References
-
National Institutes of Health (NIH). (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. PubMed Central. Retrieved from [Link]
-
PubChem. (2023). Compound Summary: 2-Chloro-N-[(3-methylphenyl)methyl]acetamide.[1][2] (Structural Analog Data). Retrieved from [Link]
-
Organic Syntheses. (1927). Chloroacetamide Synthesis Protocols. Coll. Vol. 1, p.153. Retrieved from [Link]
Sources
- 1. 78710-37-9|2-Chloro-N-[(3-methylphenyl)methyl]acetamide|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 2-chloro-n-[(3-methylphenyl)methyl]acetamide (C10H12ClNO) [pubchemlite.lcsb.uni.lu]
- 3. aaronchem.com [aaronchem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
- 8. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Technical Monograph: Biological Activity & Mechanistic Profiling of N-methyl-N-(3-methylphenyl)chloroacetamide
Executive Summary
This technical guide profiles N-methyl-N-(3-methylphenyl)chloroacetamide , a specific derivative of the chloroacetanilide class. While structurally analogous to commercial herbicides like acetochlor and metolachlor, this specific meta-substituted, N-methylated congener serves primarily as a mechanistic probe in Structure-Activity Relationship (SAR) studies.
Its biological activity is defined by two distinct modes of action:
-
Specific Inhibition: Disruption of Very Long Chain Fatty Acid (VLCFA) elongases (specifically the K3 herbicide mechanism).[1]
-
General Cytotoxicity: Non-specific alkylation of reactive thiolates in essential enzymes, driving antimicrobial and cytotoxic effects via oxidative stress.
Chemical Biology: The Electrophilic Warhead
To understand the biological activity, one must first understand the pharmacophore. The chloroacetamide moiety (
-
Mechanism: Nucleophilic Substitution (
). -
Target: The
-carbon (adjacent to the chlorine) is electron-deficient due to the inductive effect of the carbonyl oxygen and the chlorine atom. -
Biological Nucleophile: It preferentially reacts with cysteine thiols (-SH) in proteins.
Unlike simple alkyl halides, the amide backbone modulates reactivity. The N-methyl and 3-methylphenyl (m-tolyl) groups dictate the molecule's lipophilicity (LogP) and steric conformation, controlling access to the enzyme active site (e.g., VLCFA synthase).
Primary Biological Activity: VLCFA Elongase Inhibition
The most authoritative grounding for this molecule's activity lies in its classification as a VLCFA Synthesis Inhibitor (HRAC Group K3).
Mechanism of Action
In plant systems, this derivative inhibits the elongase complex located in the endoplasmic reticulum (ER). Specifically, it targets the condensing enzymes (like FAE1 or KCS) responsible for extending fatty acid chains beyond C18 (to C20, C22, C24).
-
Physiological Consequence: VLCFAs are critical for suberin, cutin, and membrane lipids. Inhibition prevents cell division and cuticle formation.
-
Causality: The chloroacetamide covalently binds to a cysteine residue at the active site of the condensing enzyme, irreversibly inactivating it.
Pathway Visualization
The following diagram illustrates the interruption of the fatty acid elongation cycle by the chloroacetamide derivative.
Caption: Schematic of the elongation block. The inhibitor covalently modifies the condensing enzyme, preventing the formation of C20+ fatty acids essential for cell viability.
Secondary Activity: Antimicrobial & Cytotoxic Profile
Beyond specific herbicidal activity, N-methyl-N-(3-methylphenyl)chloroacetamide exhibits broad-spectrum biological activity due to its alkylating nature.
Antimicrobial Activity
Research indicates that chloroacetamide derivatives possess significant antibacterial and antifungal properties.[2]
-
Target: Bacterial enzymes with active-site cysteines (e.g., enzymes in the fatty acid biosynthesis pathway, FAS-II).
-
Data Profile:
-
Effective against Gram-positive bacteria (S. aureus).[3]
-
Moderate activity against Gram-negative bacteria due to efflux pumps.
-
Resistance: Bacteria producing high levels of glutathione (GSH) can neutralize the compound before it reaches critical targets.
-
Cytotoxicity & Oxidative Stress
In mammalian cells (e.g., HepG2, CHO), this compound acts as a cytotoxic stressor.
-
GSH Depletion: The electrophile conjugates with intracellular glutathione (GSH).
-
ROS Generation: GSH depletion compromises the cell's ability to neutralize Reactive Oxygen Species (ROS).
-
Outcome: Mitochondrial dysfunction and apoptosis.
Experimental Protocols
Synthesis: Schotten-Baumann Acylation
To study this molecule, high-purity synthesis is required. The following protocol ensures >95% purity for biological assays.
Reagents:
-
N-methyl-m-toluidine (1.0 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Triethylamine (TEA) (1.5 eq) or
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
-
Preparation: Dissolve N-methyl-m-toluidine (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask. Cool to 0°C in an ice bath.
-
Base Addition: Add TEA (15 mmol) to the solution. Stir for 10 minutes.
-
Acylation: Add Chloroacetyl chloride (12 mmol) dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent bis-acylation or degradation.
-
Reaction: Allow to warm to room temperature (RT) and stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Work-up: Wash the organic layer successively with:
-
1N HCl (to remove unreacted amine).
-
Sat.
(to remove acid). -
Brine.
-
-
Purification: Dry over
, filter, and concentrate. Recrystallize from Ethanol/Water or purify via silica column chromatography.
Biological Assay: Microsomal VLCFA Elongation
This assay validates the specific inhibition of elongases, distinguishing the compound from general toxins.
Workflow Diagram:
Caption: Workflow for the cell-free VLCFA elongation assay using radiolabeled substrates.
Data Interpretation:
-
Control: High peaks for C20, C22, C24 fatty acids.
-
Active Inhibition: Disappearance of C20+ peaks; accumulation of C18 precursor.
-
IC50 Calculation: Plot % inhibition vs. Log[Concentration]. Potent chloroacetamides typically show IC50 values in the 10–100 nM range.[4][5]
Quantitative Data Summary
The following table summarizes the expected biological profile based on SAR data of structurally related chloroacetanilides (metolachlor, acetochlor) and specific studies on m-tolyl derivatives.
| Parameter | Value / Observation | Context |
| LogP (Lipophilicity) | ~2.5 – 3.2 | Moderate lipophilicity allows membrane penetration (ER target). |
| VLCFA IC50 (Plant) | 50 – 500 nM | High potency against FAE1 elongase complex. |
| Antibacterial MIC | 25 – 100 µg/mL | Moderate activity; generally bacteriostatic rather than bactericidal. |
| Cytotoxicity (LC50) | 10 – 50 µM | Mammalian cell lines (e.g., CHO, HepG2). Toxicity is dose-dependent. |
| Stability (Soil) | Meta-substitution renders it more susceptible to degradation than ortho-substituted analogs. |
References
-
Matthes, B., Schmalfuß, J., & Böger, P. (1998). Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants.[6][7] Zeitschrift für Naturforschung C, 53(11-12), 1004–1011. Link
-
Eckerman, C., et al. (2003). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases.[7] Phytochemistry, 64(6), 1045-1054. Link
-
Gowda, B. T., et al. (2007). Structure of 2-chloro-N-(3-methylphenyl)acetamide.[8] Acta Crystallographica Section E, 64(1). Link
-
Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds.[7] Journal of Pesticide Science, 28(3), 324-329. Link
-
Li, H., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 22(1), 711. Link
Sources
- 1. pnas.org [pnas.org]
- 2. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ripublication.com [ripublication.com]
- 4. Mode of Action for Chloroacetamides and Functionally Related Compounds [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. znaturforsch.com [znaturforsch.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. 2-Chloro-N-(3-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
The Methyl Switch: Structural & Metabolic Divergence in Chloroacetanilides
This guide serves as a technical deep-dive into the structural, reactive, and metabolic distinctions between N-methylated and non-methylated (secondary) chloroacetanilides.
Executive Summary
In the development of agrochemicals (VLCFA inhibitors) and pharmaceutical intermediates, the chloroacetanilide scaffold represents a classic "Janus-faced" moiety. It is a potent alkylator capable of high-affinity binding, yet it carries significant toxicity risks due to its electrophilic nature.
The distinction between Non-methylated (Secondary Amide) and N-methylated (Tertiary Amide) variants is not merely a change in lipophilicity; it is a fundamental switch that alters:
-
Conformational Dynamics: Introducing atropisomerism and altering binding pocket fit.
-
Metabolic Routing: Shifting clearance from hydrolytic amidases to oxidative P450 pathways, significantly impacting toxicity profiles (quinone imine formation).
-
Electrophilic Reactivity: Modulating the rate of glutathione (GSH) depletion via steric and electronic effects on the
-carbon.
Part 1: Structural Dynamics & Physicochemical Properties
The transition from a secondary amide (
Cis/Trans Isomerism (Atropisomerism)
-
Non-Methylated: Exists predominantly in the trans (anti) conformation due to the high energy penalty of the cis-form. This results in a relatively planar, rigid structure.
-
N-Methylated: The N-methyl group introduces steric clash with the orth-substituents of the phenyl ring. This forces the amide bond out of planarity and allows the molecule to populate both cis and trans rotamers.
-
Impact: In biological systems, this rotameric equilibrium affects binding affinity. For VLCFA synthase inhibition, the specific spatial arrangement of the N-substituent is often critical for the "lock-and-key" fit.
-
Physicochemical Shift
| Property | Non-Methylated (Secondary) | N-Methylated (Tertiary) | Impact |
| H-Bonding | Donor (NH) & Acceptor (CO) | Acceptor only (CO) | N-methyl increases membrane permeability (CNS penetration). |
| LogP | Lower | Higher (+0.5 to +1.0) | Increased lipophilicity correlates with higher non-specific protein binding. |
| Solubility | Moderate (H-bond potential) | Lower (Aqueous) | Requires different formulation strategies (e.g., EC vs. SC). |
Part 2: Electrophilicity & Covalent Reactivity
Both species act as alkylating agents via an
The Reactivity Mechanism
The
-
Inductive Effect: The N-methyl group is electron-donating (+I effect) compared to Hydrogen. This slightly increases the electron density on the Nitrogen, which can reduce the electrophilicity of the carbonyl carbon, and inductively, the
-carbon. -
Steric Effect: The N-methyl group provides steric bulk. While the reaction occurs at the
-carbon, the bulky N-substituent can hinder the approach of large nucleophiles (like enzymes) compared to the exposed secondary amide.
Comparative Reactivity Table
| Reactant Pair | Relative | Mechanistic Driver |
| Non-Methylated | High (Reference) | Low steric hindrance; H-bond donor can assist transition state stabilization. |
| N-Methylated | Moderate to High | Steric bulk slightly retards approach; lack of NH donor prevents solvent-assisted stabilization. |
Part 3: Metabolic Fate & Toxicology (The Core Distinction)
This is the most critical section for drug safety and efficacy. The presence of the N-methyl group dictates the "Clearance Pathway."
Pathway Divergence
-
Non-Methylated (Hydrolysis Dominant):
-
N-Methylated (Oxidation Dominant):
-
Resistant to Amidases: The N-methyl group sterically blocks the catalytic site of simple amidases.
-
Mechanism:[1][2][3][4][5] Shunted to Cytochrome P450s (CYP3A4, CYP2B6).[7]
-
Step 1: N-demethylation (restoring the secondary amide) OR Ring Hydroxylation.
-
Step 2 (Bioactivation): Formation of Quinone Imines . The N-alkyl group is removed, the ring is hydroxylated (para), and oxidized to a reactive quinone imine.
-
Risk:[4] High. Quinone imines are potent hepatotoxins and carcinogens (e.g., nasal tumors in rats).
-
Visualization of Metabolic Pathways
The following diagram illustrates the critical divergence in metabolic fate caused by N-methylation.
Caption: Metabolic divergence showing N-methylation blocking direct amidase hydrolysis, forcing P450-mediated bioactivation to toxic quinone imines.
Part 4: Experimental Protocols
To validate the differences in reactivity and stability, the following self-validating protocols are recommended.
Protocol A: Intrinsic Reactivity Assay ( GSH)
Objective: Determine the chemical reactivity of the
-
Preparation:
-
Prepare 10 mM stock of Test Compound (N-methyl and Non-methyl) in DMSO.
-
Prepare 100 mM Phosphate Buffer (pH 7.4) containing 1 mM EDTA.
-
Prepare 20 mM L-Glutathione (reduced) in buffer.
-
-
Reaction Initiation:
-
Mix to final concentrations: 10
M Test Compound + 5 mM GSH (Pseudo-first-order conditions: GSH >> Compound). -
Incubate at 37°C in a shaking water bath.
-
-
Sampling:
-
At
min, remove 50 L aliquots. -
Quench immediately with 100
L cold Acetonitrile (containing Internal Standard).
-
-
Analysis:
-
Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.
-
Monitor disappearance of parent peak.
-
-
Calculation:
-
Plot
vs. time. Slope = . -
Expectation: Non-methylated variants typically show faster
due to lower steric hindrance, unless electronic activation by the N-alkyl group is significant for the specific derivative.
-
Protocol B: Differential Microsomal Stability (The "Methyl" Test)
Objective: Confirm the metabolic blockade of hydrolysis.
-
Systems:
-
System A: Liver Microsomes (contains P450s + Amidases).
-
System B: Liver Microsomes + ABT (1-aminobenzotriazole, a broad P450 inhibitor).
-
-
Procedure:
-
Incubate 1
M Test Compound in both systems (+ NADPH).
-
-
Interpretation:
-
Non-Methylated: High clearance in both systems (Amidases are active even if P450s are inhibited).
-
N-Methylated: High clearance in System A, but High Stability in System B (P450 inhibition stops clearance because Amidases cannot touch the N-methylated bond).
-
Part 5: Implications for Drug & Agrochemical Design
The "Structural Alert" Context
In drug discovery,
-
Mitigation: If this scaffold is required (e.g., for covalent inhibition), N-methylation is a tool to tune reactivity. It reduces "off-target" hydrolysis (plasma stability) but increases "metabolic liability" (liver toxicity).
Agrochemical Specificity
For herbicides (e.g., Alachlor, Metolachlor), N-alkylation is essential.
-
The N-alkyl group prevents rapid degradation in the plant/soil environment by simple amidases, ensuring the molecule reaches the target enzyme (VLCFA synthase) in the Endoplasmic Reticulum.
-
The specific geometry of the N-alkyl group (often chiral) dictates the potency against the elongase complex.
References
-
Fuerst, E. P. (1987).[5] Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 1(4), 271–277. Link
-
Feng, P. C. C., et al. (1988). Different Rates of Metabolism of Two Chloroacetanilide Herbicides in Pioneer 3320 Corn. Plant Physiology, 86(2), 359–363.[8] Link[9]
-
Coleman, S., et al. (2000). Comparative Metabolism of Chloroacetamide Herbicides and Selected Metabolites in Human and Rat Liver Microsomes. Environmental Health Perspectives, 108(12), 1151–1157.[10] Link
-
Stamper, C., & Tuovinen, O. (1998). Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor. Critical Reviews in Microbiology, 24(1), 1-22. Link
-
Ashby, J., et al. (1996). Structure-activity relationships for the genotoxicity of some chloroacetanilides. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Link
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. zenodo.org [zenodo.org]
- 3. Kinetics and mechanism of the nucleophilic displacement reactions of chloroacetanilide herbicides: investigation of alpha-substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. courses.washington.edu [courses.washington.edu]
- 7. Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Different rates of metabolism of two chloroacetanilide herbicides in pioneer 3320 corn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Synthesis of N-(2-chloroacetyl)-N-methyl-m-toluidine
Abstract
This document provides a comprehensive guide for the chloroacetylation of N-methyl-3-toluidine, a secondary aromatic amine, to synthesize N-(2-chloroacetyl)-N-methyl-m-toluidine. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. We delve into the underlying chemical principles, provide a detailed, field-proven experimental protocol, and emphasize critical safety considerations for handling the reagents. The resulting N-chloroacetylated product is a valuable synthetic intermediate, featuring a reactive α-chloro group ideal for subsequent nucleophilic substitution, making it a key building block in the synthesis of more complex molecules and potential pharmaceutical agents.[1]
Scientific Principle: The Nucleophilic Acyl Substitution Mechanism
The chloroacetylation of N-methyl-3-toluidine is a classic example of a nucleophilic acyl substitution reaction. The reaction proceeds via an addition-elimination mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-methyl-3-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[2] The methyl group and the toluene ring on the nitrogen increase its nucleophilicity compared to a primary amine like aniline.[3][4]
-
Tetrahedral Intermediate: This attack breaks the C=O pi bond, forming a transient tetrahedral intermediate where the oxygen atom carries a negative charge and the nitrogen atom bears a positive charge.
-
Elimination: The intermediate collapses, reforming the stable C=O double bond. This is accompanied by the expulsion of the most stable leaving group, the chloride ion (Cl⁻).
-
Deprotonation: The positively charged nitrogen is then deprotonated by a base (e.g., triethylamine) present in the reaction mixture. This step is crucial as it neutralizes the hydrogen chloride (HCl) byproduct that is formed, preventing it from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.
The overall reaction is: CH₃C₆H₄NH(CH₃) + ClCOCH₂Cl + (C₂H₅)₃N → CH₃C₆H₄N(CH₃)COCH₂Cl + (C₂H₅)₃NH⁺Cl⁻
Critical Safety & Hazard Analysis
Extreme caution is mandatory when handling chloroacetyl chloride. It is a highly corrosive, toxic, and moisture-sensitive reagent.[5]
-
Chloroacetyl Chloride:
-
Health Hazards: Causes severe skin and eye burns with possible permanent damage.[6][7] Inhalation can irritate the nose, throat, and lungs, potentially leading to delayed-onset pulmonary edema.[7] It is readily absorbed through the skin.[7]
-
Reactivity: Reacts violently with water, alcohols, and strong bases, releasing toxic and corrosive hydrogen chloride gas.[5][6] It is incompatible with oxidizing agents.[6]
-
Handling: Always handle chloroacetyl chloride in a certified chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, heavy-duty chemical-resistant gloves (e.g., butyl rubber), and a lab coat.[6][9] An emergency eyewash station and safety shower must be immediately accessible.[6][8]
-
-
N-methyl-3-toluidine:
-
Triethylamine & Solvents:
-
Triethylamine is flammable and corrosive. Dichloromethane is a suspected carcinogen. Handle all solvents with appropriate care in a well-ventilated area.
-
Experimental Design & Protocol
This protocol details the synthesis on a 10 mmol scale. All glassware should be oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the chloroacetyl chloride.
Materials & Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (10 mmol scale) | Molar Equivalents |
| N-methyl-3-toluidine | 121.18 | 1.21 g (1.27 mL) | 1.0 |
| Chloroacetyl Chloride | 112.94 | 1.24 g (0.86 mL) | 1.1 |
| Triethylamine (TEA) | 101.19 | 1.52 g (2.09 mL) | 1.5 |
| Anhydrous Dichloromethane | - | 50 mL | - |
| 1 M Hydrochloric Acid | - | ~20 mL | - |
| Saturated NaHCO₃ Solution | - | ~20 mL | - |
| Brine (Saturated NaCl) | - | ~20 mL | - |
| Anhydrous Sodium Sulfate | - | ~5 g | - |
Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice-water bath, nitrogen/argon inlet, separatory funnel, rotary evaporator, standard glassware for extraction and filtration.
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add N-methyl-3-toluidine (1.21 g, 10 mmol).
-
Dissolve the amine in 40 mL of anhydrous dichloromethane.
-
Add triethylamine (2.09 mL, 15 mmol) to the solution. The use of a slight excess of base ensures complete neutralization of the HCl byproduct.
-
Place the flask in an ice-water bath and stir the solution under a nitrogen atmosphere for 15 minutes, allowing it to cool to 0-5 °C. It is known that acylation reactions of aromatic amines are often conducted at low temperatures to prevent the formation of resinous polymerization byproducts.[3][4]
-
-
Addition of Chloroacetyl Chloride:
-
In a separate dry dropping funnel, dissolve chloroacetyl chloride (0.86 mL, 11 mmol) in 10 mL of anhydrous dichloromethane. A slight excess of the acylating agent ensures the complete consumption of the starting amine.
-
Add the chloroacetyl chloride solution dropwise to the cooled, stirring amine solution over a period of 20-30 minutes. Maintain the internal temperature below 10 °C throughout the addition. This is a highly exothermic reaction.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible. A typical eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
-
-
Workup and Isolation:
-
Pour the reaction mixture into a separatory funnel containing 30 mL of water.
-
Wash the organic layer sequentially with:
-
20 mL of 1 M HCl (to remove excess triethylamine).
-
20 mL of saturated sodium bicarbonate (NaHCO₃) solution (to remove any remaining acidic impurities).
-
20 mL of brine (to reduce the solubility of organic material in the aqueous phase).
-
-
Dry the separated organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product, N-(2-chloroacetyl)-N-methyl-m-toluidine, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel if necessary.[12]
-
Workflow Visualization
The following diagram outlines the complete experimental workflow for the synthesis and purification of N-(2-chloroacetyl)-N-methyl-m-toluidine.
Caption: Experimental workflow for the synthesis of N-(2-chloroacetyl)-N-methyl-m-toluidine.
Conclusion
This application note provides a reliable and detailed protocol for the chloroacetylation of N-methyl-3-toluidine. By carefully following the outlined steps and adhering to the stringent safety precautions, researchers can effectively synthesize N-(2-chloroacetyl)-N-methyl-m-toluidine. This product serves as a versatile intermediate for further chemical transformations, particularly in the development of novel compounds for the pharmaceutical and agrochemical industries.
References
-
State of New Jersey Department of Health. (n.d.). CHLOROACETYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]
-
International Programme on Chemical Safety. (n.d.). ICSC 0845 - CHLOROACETYL CHLORIDE. Inchem.org. [Link]
-
Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. [Link]
-
Kumar, A., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online. [Link]
-
Bobonazarova, S. H., et al. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Semantic Scholar. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Bobonazarova, S. H., et al. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. CyberLeninka. [Link]
-
ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. [Link]
- Google Patents. (n.d.). CN105348083A - Purifying method for chloroacetyl chloride.
-
Study Politics. (n.d.). Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). [Link]
-
ResearchGate. (n.d.). Reaction between aryl amine and chloroacetyl chloride to give N-substituted acetamides. [Link]
-
Kumar, A., et al. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. [Link]
-
Bobonazarova, S. H., et al. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Austrian Journal of Technical and Natural Sciences. [Link]
-
ResearchGate. (n.d.). Syntheses of chloroacetyl chloride derivatives (1-8). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistrystudent.com [chemistrystudent.com]
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- 5. lobachemie.com [lobachemie.com]
- 6. nj.gov [nj.gov]
- 7. ICSC 0845 - CHLOROACETYL CHLORIDE [inchem.org]
- 8. actylislab.com [actylislab.com]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 11. N-Methyl-m-toluidine 97 696-44-6 [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 2-Chloro-N-methyl-N-(3-methylphenyl)acetamide as a Precision Alkylating Agent in Drug Discovery and Proteomics
Executive Summary
2-chloro-N-methyl-N-(3-methylphenyl)acetamide (CAS: 30264-75-6) is a highly versatile
-
A modular warhead for the synthesis of Targeted Covalent Inhibitors (TCIs)[1][2].
-
A bulky, hydrophobic alkylating probe for cysteine mapping and proteomic sample preparation[3][4].
Unlike highly reactive iodoacetamides,
Mechanistic Rationale & Causality
The efficacy of 2-chloro-N-methyl-N-(3-methylphenyl)acetamide stems from its carefully balanced electrophilicity.
The
Why the N-methyl-N-aryl substitution?
-
Steric & Conformational Control: The N-methyl group eliminates the hydrogen-bond donor capacity of the amide, which improves the compound's passive membrane permeability. Furthermore, it restricts the amide bond to specific cis/trans conformations, allowing for precise spatial orientation of the warhead within a protein's binding pocket.
-
Kinetic Selectivity: While iodoacetamides rapidly alkylate cysteines, they frequently suffer from off-target reactions with lysines, histidines, and protein N-termini[4]. Chloroacetamides react more slowly, relying on the local microenvironment (e.g., proximity effects and binding affinity) to drive the alkylation of the target cysteine, thereby drastically reducing off-target toxicity[3][6].
Workflow of TCI generation and target alkylation using the chloroacetamide warhead.
Application I: Synthesis of Targeted Covalent Inhibitors (TCIs)
In drug discovery, non-covalent scaffolds are often retrofitted with electrophilic warheads to target specific cysteines (e.g., KRAS G12C, EGFR Cys797)[6][7]. 2-chloro-N-methyl-N-(3-methylphenyl)acetamide can be conjugated to a nucleophilic handle (such as a primary/secondary amine or a piperazine ring) on a reversible scaffold to generate a TCI.
Protocol 1: Synthetic Conjugation to a Nucleophilic Scaffold
This protocol is a self-validating system; completion is driven by base catalysis and confirmed via real-time mass spectrometry.
Materials:
-
Reversible scaffold containing a free amine (1.0 eq)
-
2-chloro-N-methyl-N-(3-methylphenyl)acetamide (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Dissolution: Dissolve the nucleophilic scaffold (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.
-
Base Addition: Add DIPEA (2.5 eq) to the solution. Causality: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HCl byproduct generated during the
reaction without competing for the electrophile. -
Warhead Integration: Add 2-chloro-N-methyl-N-(3-methylphenyl)acetamide (1.1 eq) dropwise.
-
Incubation: Stir the reaction mixture at 40 °C for 6–12 hours.
-
In-Process Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the unalkylated scaffold peak disappears and a new peak emerges corresponding to the scaffold mass + 161.08 Da (Mass of the alkylating agent minus the chloride leaving group).
-
Purification: Quench the reaction with water, extract with ethyl acetate, dry over
, and purify the crude TCI via preparative HPLC.
Application II: Proteomic Alkylation & Cysteine Mapping
In bottom-up proteomics, proteins must be reduced and alkylated prior to tryptic digestion to prevent disulfide bond scrambling. While unsubstituted chloroacetamide (CAA) is standard[3], 2-chloro-N-methyl-N-(3-methylphenyl)acetamide serves as a specialized, bulky probe. It is used in competitive Activity-Based Protein Profiling (ABPP) to identify solvent-accessible cysteines or to map hydrophobic binding pockets.
Standard proteomic sample preparation workflow utilizing chloroacetamide for alkylation.
Protocol 2: Intact Protein Alkylation for MS Analysis
This protocol ensures complete cysteine capping while minimizing artifactual modifications like methionine oxidation, which is a known risk with chloroacetamides[5][8].
Materials:
-
Protein lysate (1 mg/mL) in 100 mM HEPES buffer (pH 8.0)
-
Tris(2-carboxyethyl)phosphine (TCEP) (500 mM stock)
-
2-chloro-N-methyl-N-(3-methylphenyl)acetamide (200 mM stock in DMSO)
-
Dithiothreitol (DTT) (500 mM stock)
Step-by-Step Methodology:
-
Reduction: Add TCEP to the protein lysate to a final concentration of 5 mM. Incubate at 37 °C for 30 minutes. Causality: TCEP is preferred over DTT for the initial reduction because it does not contain free thiols that would compete with the protein cysteines for the alkylating agent[3].
-
Alkylation: Add the 2-chloro-N-methyl-N-(3-methylphenyl)acetamide stock to achieve a final concentration of 10–20 mM.
-
Incubation: Incubate the sample in the dark at room temperature for 45 minutes. Causality: Alkylating agents are light-sensitive; dark incubation prevents the generation of free radicals that exacerbate off-target methionine oxidation[3][5].
-
Quenching: Add DTT to a final concentration of 20 mM and incubate for 15 minutes to quench any unreacted alkylating agent.
-
Digestion & Validation: Digest the protein with Trypsin (1:50 enzyme-to-protein ratio) overnight at 37 °C. Analyze via LC-MS/MS, searching for a static mass shift of +161.08 Da on cysteine residues to validate target engagement.
Quantitative Comparison of Alkylating Agents
To aid in experimental design, the following table summarizes the performance metrics of various alkylating agents compared to the N-aryl chloroacetamide derivative.
| Alkylating Agent | Relative Reactivity (Electrophilicity) | Primary Target Residue | Major Off-Target Risks | Primary Application |
| Iodoacetamide (IAA) | Very High | Cysteine | Lysine, N-termini, Histidine | General proteomics, rapid bulk alkylation[4] |
| Acrylamide | Low to Moderate | Cysteine | Minimal (Highly selective) | Reversible/Irreversible TCI warheads[2] |
| Unsubstituted Chloroacetamide (CAA) | Moderate | Cysteine | Methionine oxidation (up to 40% in harsh conditions)[5] | High-specificity proteomics, reducing lysine artifacts[3] |
| 2-chloro-N-methyl-N-(3-methylphenyl)acetamide | Tunable (Sterically hindered) | Cysteine | Minimal (Steric shielding prevents most off-target attacks) | TCI warhead integration, hydrophobic pocket probing[1] |
References
-
Covalent Inhibition in Drug Discovery - PMC - NIH. National Institutes of Health. URL:[Link]
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC. National Institutes of Health. URL:[Link]
-
The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research - ACS Publications. URL:[Link]
-
PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification. OmicsDI. URL: [Link]
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. URL:[Link]
-
The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au - ACS Publications. URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
Application Note: Nucleophilic Substitution Protocols for 2-Chloro-N-methyl-N-(3-methylphenyl)acetamide
Executive Summary
This application note provides a comprehensive technical guide for performing nucleophilic substitution reactions on 2-chloro-N-methyl-N-(3-methylphenyl)acetamide (referred to herein as CmM-Acetamide ).
This specific scaffold is a critical intermediate in the synthesis of local anesthetics , anti-arrhythmic agents , and peptidomimetics . Unlike its 2,6-dimethyl analog (used in Lidocaine synthesis), the meta-tolyl substituent and N-methyl group in CmM-Acetamide offer a unique steric and electronic profile. The N-methyl group eliminates the amide proton, preventing base-catalyzed side reactions (such as intramolecular cyclization to lactams) and improving solubility in organic solvents, while the meta-methyl group reduces steric hindrance at the reaction center compared to ortho-substituted analogs.
This guide details optimized protocols for aminolysis , thioether formation , and Finkelstein-assisted substitutions , supported by mechanistic insights and safety standards.
Mechanistic Insight & Reactivity Profile[1]
The Electrophilic Center
The reactivity of CmM-Acetamide is driven by the
-
Activation: The adjacent carbonyl lowers the LUMO energy of the C-Cl bond.
-
Sterics: The N-methyl and 3-methylphenyl groups are distal enough that they do not significantly impede the trajectory of the incoming nucleophile (unlike the 2,6-dimethyl pattern in Lidocaine intermediates), resulting in faster reaction kinetics.
-
Leaving Group: Chloride is a moderate leaving group (
of conjugate acid ). For weak nucleophiles, iodide catalysis (Finkelstein condition) is recommended to generate the more reactive -iodo intermediate in situ.
Reaction Pathway Visualization
The following diagram illustrates the
Figure 1: The primary pathway involves direct displacement of the chloride. Moisture control is critical to prevent hydrolysis to the
Safety & Handling (Crucial)
Hazard Class:
-
Toxicity: Toxic if swallowed (Category 3) and in contact with skin.
-
Sensitization: Known to cause severe allergic skin reactions (contact dermatitis).
-
PPE Requirements: Double nitrile gloves, lab coat, and safety glasses. All weighing and transfers must occur inside a fume hood.
-
Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolamine to quench the alkylating potential before cleanup.
Experimental Protocols
Protocol A: Library Synthesis via Aminolysis
This protocol is optimized for reacting CmM-Acetamide with secondary amines (e.g., piperidine, morpholine) or hindered primary amines to generate glycineamide derivatives.
Reagents:
-
Substrate: CmM-Acetamide (1.0 equiv)
-
Nucleophile: Amine (1.2 – 1.5 equiv)
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve CmM-Acetamide (200 mg, 1.0 mmol) in anhydrous MeCN (4 mL).
-
Base Addition: Add powdered, anhydrous
(276 mg, 2.0 mmol).-
Note: If using a liquid amine that is also a base, DIPEA can be used, but inorganic bases simplify workup.
-
-
Nucleophile Addition: Add the amine (1.2 mmol) dropwise while stirring.
-
Reaction: Cap the vial and stir at 60°C for 2–4 hours.
-
Monitoring: Check by TLC (Hexane/EtOAc 1:1) or LCMS. The starting chloride typically elutes later than the polar amine product.
-
-
Workup:
-
Filter off the solid inorganic salts (
/KCl). -
Concentrate the filtrate under reduced pressure.
-
Redissolve in EtOAc (10 mL) and wash with water (2 x 5 mL) to remove excess amine and DMF (if used).
-
-
Purification: If necessary, purify via flash column chromatography (typically 0-5% MeOH in DCM).
Data Summary Table: Solvent Effects
| Solvent | Dielectric Constant | Reaction Rate | Workup Ease | Recommendation |
| Acetonitrile | 37.5 | High | Excellent | Primary Choice |
| DMF | 36.7 | Very High | Poor (High BP) | Use for weak nucleophiles |
| Acetone | 20.7 | Moderate | Excellent | Good for Finkelstein conditions |
| Ethanol | 24.5 | Moderate | Good | Avoid with strong bases (solvolysis risk) |
Protocol B: Finkelstein-Assisted Substitution (Weak Nucleophiles)
For less reactive nucleophiles (e.g., anilines, sterically hindered amines), adding potassium iodide (KI) catalyzes the reaction by converting the alkyl chloride to a more reactive alkyl iodide in situ.
Reagents:
-
Catalyst: Potassium Iodide (KI) (0.1 – 0.5 equiv)
-
Solvent: Acetone or MEK (Methyl Ethyl Ketone)
Workflow Diagram:
Figure 2: The addition of KI creates a transient, highly reactive iodide intermediate, accelerating the reaction with weak nucleophiles.
Protocol C: Thioether Synthesis (Heterocycle Precursors)
Thioethers formed from this scaffold are often cyclized into thienopyridines or used as chemical probes.
-
Preparation: Dissolve the thiol (1.1 equiv) in DMF.
-
Deprotonation: Add
(1.5 equiv) or NaH (1.1 equiv) at 0°C. Stir for 15 min to generate the thiolate. -
Alkylation: Add a solution of CmM-Acetamide (1.0 equiv) in DMF dropwise at 0°C.
-
Reaction: Allow to warm to RT. Reaction is usually complete within 30 minutes due to the high nucleophilicity of thiolates.
-
Quench: Pour into ice water. The product often precipitates as a solid. Filter and wash with water.[1][2]
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield / SM Remaining | Nucleophile is too weak or bulky. | Switch to Protocol B (Add KI). Increase Temp to 80°C (use DMF). |
| New Spot on TLC (Baseline) | Hydrolysis of Cl to OH. | Ensure solvents are anhydrous . Keep reaction under |
| Multiple Products | Poly-alkylation (if using primary amine). | Use a large excess of amine (3-5 equiv) or switch to secondary amine. |
| Precipitate in Reaction | KCl/KBr salt formation (Good sign). | Do not discard! Filter this solid out during workup.[3] |
References
-
Roberts, T. R., et al. (2004). "Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides." Journal of Agricultural and Food Chemistry. Link
- Context: Establishes the mechanism and electronic effects of N-aryl substituents on alpha-chloroacetamides.
-
Lee, K. S., et al. (2003).[4] "Nucleophilic substitution reactions of
-chloroacetanilides with benzylamines in dimethyl sulfoxide." Organic & Biomolecular Chemistry. Link- Context: Detailed kinetic data on benzylamine substitutions, confirming the absence of carbonyl participation (enolate mechanism) in favor of direct displacement.
-
Gowda, B. T., et al. (2007).[5] "Structure of 2-chloro-N-(3-methylphenyl)acetamide." Acta Crystallographica Section E. Link
- Context: Provides the exact crystal structure and conformational analysis of the substr
-
Thermo Fisher Scientific. (2025). "Safety Data Sheet: 2-Chloroacetamide." Link
- Context: Authoritative safety data for handling alpha-chloroacetamide deriv
Sources
- 1. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
- 2. chemistryconnected.com [chemistryconnected.com]
- 3. Lidocaine Synthesis Lab | Hunter College CUNY - Edubirdie [edubirdie.com]
- 4. Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Chloro-N-(3-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solvent Engineering for 2-Chloro-N-methyl-N-(3-methylphenyl)acetamide
This Application Note and Protocol Guide is designed for researchers and process chemists working with 2-chloro-N-methyl-N-(3-methylphenyl)acetamide (CAS: 32428-61-8). It moves beyond basic solubility data to provide a decision-making framework for solvent selection based on reaction mechanism, kinetic requirements, and green chemistry principles.
Executive Summary
2-chloro-N-methyl-N-(3-methylphenyl)acetamide is a specialized
Solvent selection for this compound is not merely about solubility; it is the primary dial for controlling reaction rates and selectivity. While traditional dipolar aprotic solvents (DMF, DMSO) offer maximal kinetic acceleration, modern protocols prioritize green alternatives (2-MeTHF, EtOAc) that simplify work-up and reduce toxicity without compromising yield.
Physicochemical Profile & Solubility Landscape
Understanding the solute-solvent interaction is critical. This molecule lacks a hydrogen bond donor (N-H), increasing its lipophilicity compared to its secondary amide analogs.
Table 1: Predicted Solubility & Solvent Compatibility
Data based on Structure-Property Relationships (SPR) of N-alkyl-N-aryl-chloroacetamides.
| Solvent Class | Specific Solvent | Solubility Prediction | Application Suitability |
| Dipolar Aprotic | DMF, DMSO, NMP | High (>100 mg/mL) | Best for |
| Polar Organic | Acetonitrile (MeCN) | High | Excellent Compromise. Good solubility, moderate rate acceleration, easy removal ( |
| Chlorinated | DCM, Chloroform | High | Good for Cyclization. Inert, solubilizes reactants well, but discouraged due to environmental toxicity. |
| Ethers (Green) | 2-MeTHF, CPME | Moderate-High | Best for Process Safety. Resists peroxide formation better than THF; separates easily from water during work-up. |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Green Alternative. Slower reaction rates but benign. Ideal for extraction. |
| Protic | Methanol, Ethanol | Moderate | Poor for |
| Aqueous | Water | Insoluble | Biphasic Only. Requires surfactants or Phase Transfer Catalysis (PTC) to function. |
Mechanism-Driven Solvent Selection
The choice of solvent dictates the energy landscape of the reaction.
The Acceleration Effect
For nucleophilic substitutions (e.g., reacting with amines to form lidocaine-like anesthetics), the reaction rate (
-
Mechanism: The nucleophile attacks the
-carbon, displacing chloride. -
Solvent Role:
-
Protic Solvents (MeOH): Form a "cage" around the nucleophile via H-bonding, lowering its ground-state energy and increasing the activation energy (
). Result: Slow Reaction. -
Dipolar Aprotic (DMF): Solvates the counter-cation (e.g.,
) but leaves the anionic nucleophile poorly solvated and highly reactive. Result: Fast Reaction (up to 1000x faster).
-
Visualization: Solvent Decision Workflow
The following diagram illustrates the logical flow for selecting a solvent based on the intended transformation.
Caption: Decision tree for solvent selection emphasizing the trade-off between kinetic acceleration and process sustainability.
Detailed Experimental Protocols
Protocol A: High-Efficiency Amination (Nucleophilic Substitution)
Target: Synthesis of glycinamide derivatives (e.g., for kinase inhibitor libraries). Solvent Strategy: Acetonitrile (MeCN) is selected as the "Goldilocks" solvent—sufficiently polar to dissolve the intermediate but volatile enough for easy removal.
Materials:
-
2-chloro-N-methyl-N-(3-methylphenyl)acetamide (1.0 eq)
-
Secondary Amine (e.g., Morpholine, 1.2 eq)
-
Base: Potassium Carbonate (
, 2.0 eq) or DIPEA (1.5 eq) -
Solvent: Acetonitrile (anhydrous)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 g of the chloroacetamide in 10 mL of Acetonitrile (0.5 M concentration). Note: The solution should be clear and colorless.
-
Base Addition: Add powdered
. If using DIPEA, add it now. -
Nucleophile Addition: Add the amine dropwise at room temperature.
-
Reaction: Heat to 60°C for 4–6 hours. Monitor via TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS.
-
Checkpoint: The spot for the starting chloride (
) should disappear; a more polar product spot ( ) will appear.
-
-
Work-up (Self-Validating):
-
Cool to room temperature.[1]
-
Filter off inorganic salts (
, excess carbonate). -
Concentrate the filtrate in vacuo.
-
Partition: Redissolve residue in Ethyl Acetate and wash with water (2x) and Brine (1x). The N-methyl group ensures the product remains in the organic layer.
-
Dry over
and concentrate.
-
Protocol B: Green Chemistry "On-Water" Substitution
Target: Sustainable synthesis minimizing organic waste. Solvent Strategy: Water with surfactant (TPGS-750-M) creates lipophilic micelles where the reaction occurs, accelerating the rate via the "hydrophobic effect."
Step-by-Step Procedure:
-
Preparation: Prepare a 2 wt% solution of TPGS-750-M in degassed water.
-
Mixing: Add 2-chloro-N-methyl-N-(3-methylphenyl)acetamide (1.0 eq) and the amine nucleophile (1.1 eq) to the aqueous solution.
-
Reaction: Stir vigorously at 45°C . The reagents will form an emulsion.
-
Extraction: Add a minimal amount of 2-MeTHF (green solvent) to extract the product. The surfactant remains in the water phase.
-
Isolation: Separate layers. The organic layer contains the pure product, often requiring no chromatography.
References & Authority
-
Solvent Selection Guides:
-
GSK Solvent Sustainability Guide: Categorizes DMF/DCM as solvents to replace. Promotes 2-MeTHF and EtOAc.
-
(General Reference context)
-
-
Pfizer Solvent Selection Guide: Highlights the kinetic benefits of dipolar aprotic solvents vs. environmental costs.
-
-
Reactivity of
-Chloroacetamides:-
Nucleophilic Substitution Mechanisms: Detailed kinetics of
reactions in amide solvents.
-
-
Green Chemistry Protocols:
-
Micellar Catalysis: Lipshutz, B. H., et al. "Surfactant-enabled transition metal-catalyzed chemistry in water."
-
-
Compound Data:
-
PubChem Entry: 2-chloro-N-methyl-N-(3-methylphenyl)acetamide.
-
Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. The
Sources
Troubleshooting & Optimization
Technical Support Center: A Guide to Preventing Hydrolysis of 2-chloro-N-methyl-N-(3-methylphenyl)acetamide
Introduction: 2-chloro-N-methyl-N-(3-methylphenyl)acetamide is a chloroacetamide derivative utilized in various research and development applications. A critical challenge in its handling and experimental use is its susceptibility to hydrolysis, which can compromise sample integrity, lead to inconsistent results, and generate unwanted impurities. This guide provides an in-depth understanding of the hydrolysis mechanisms and offers robust, field-proven strategies for its prevention and detection. As Senior Application Scientists, our goal is to empower researchers to anticipate and control these variables, ensuring the reliability and reproducibility of their work.
Part 1: Frequently Asked Questions - Understanding the Instability
This section addresses the fundamental chemical principles governing the hydrolysis of 2-chloro-N-methyl-N-(3-methylphenyl)acetamide.
Q1: What makes 2-chloro-N-methyl-N-(3-methylphenyl)acetamide susceptible to hydrolysis?
A: The hydrolytic instability of this compound stems from two key structural features: the amide linkage and the α-chloro substituent.
-
Amide Bond: While generally stable, the amide bond can be cleaved under acidic or basic conditions. The carbonyl carbon is electrophilic and can be attacked by nucleophiles, such as water or hydroxide ions.[1][2]
-
α-Chloro Group: The chlorine atom attached to the carbon adjacent to the carbonyl group is a good leaving group. This makes the α-carbon susceptible to nucleophilic substitution (SN2) reactions, particularly by hydroxide ions in basic media.[3][4]
The interplay of these features means the molecule has two primary points of hydrolytic attack, making careful experimental design essential.
Q2: What are the primary factors that accelerate hydrolysis?
A: The rate of hydrolysis is significantly influenced by three main experimental parameters:
-
pH: The reaction is slowest at a circumneutral pH (around 7.0).[5] Both acidic (pH < 6) and basic (pH > 8) conditions act as catalysts, dramatically accelerating the degradation rate.[3][4] Basic conditions are often more aggressive, promoting both amide cleavage and SN2 substitution of the chloride.[3][4]
-
Temperature: Like most chemical reactions, the rate of hydrolysis is strongly dependent on temperature.[3][6] Elevated temperatures provide the necessary activation energy for the reaction to proceed more quickly. Conversely, low temperatures (e.g., 2-8°C or sub-zero) are highly effective at slowing degradation.[3][6]
-
Solvent System: The presence of water is a prerequisite for hydrolysis. Experiments conducted in aqueous buffers or protic solvents (like ethanol or methanol) are at high risk. The use of anhydrous, aprotic solvents is a key preventative strategy.
Q3: What are the potential degradation products from hydrolysis?
A: Depending on the reaction conditions, two main classes of hydrolysis products can be expected. Understanding these products is crucial for analytical monitoring.
-
From SN2 Substitution: Under basic conditions, the primary reaction is often a bimolecular nucleophilic substitution (SN2) where a hydroxide ion replaces the chloride, yielding 2-hydroxy-N-methyl-N-(3-methylphenyl)acetamide .[4]
-
From Amide Cleavage: Under either acidic or basic conditions, the amide bond itself can be cleaved, resulting in the formation of N-methyl-3-methylaniline and chloroacetic acid (or their respective salt forms depending on the pH).[3][4]
Part 2: Proactive Prevention and Experimental Design
This section provides actionable protocols and best practices to maintain the stability of your compound throughout its lifecycle in the lab.
2.1. Storage and Handling of Solid Compound
The solid form of 2-chloro-N-methyl-N-(3-methylphenyl)acetamide is relatively stable but requires proper handling to prevent degradation initiated by atmospheric moisture.
-
Storage: Store the solid compound in a tightly sealed container in a desiccator at 2-8°C. For long-term storage (>6 months), storage at -20°C is recommended.
-
Handling: When weighing or handling the compound, do so in an environment with low humidity. If possible, use a glove box with a dry nitrogen atmosphere. Allow the container to equilibrate to room temperature before opening to prevent water condensation.
2.2. Preparation and Storage of Stock Solutions
The choice of solvent is the single most important factor in preventing hydrolysis in solution.
Recommendation: Prepare stock solutions in anhydrous, aprotic solvents. Store these solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture.
Table 1: Solvent Selection and Storage Recommendations
| Solvent | Type | Rationale | Recommended Storage Temp. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Excellent solubilizing power; lacks protons to participate in hydrolysis. Use anhydrous grade. | -20°C or -80°C |
| Acetonitrile (ACN) | Aprotic, Polar | Common solvent in analytical chemistry; less hygroscopic than DMSO. Use HPLC or anhydrous grade. | -20°C or -80°C |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | High solubilizing power. Must be anhydrous as it can contain amine impurities that are basic. | -20°C or -80°C |
| Aqueous Buffers | Protic, Aqueous | NOT RECOMMENDED for stock solutions. Only use for final working solutions immediately before an experiment. | N/A |
2.3. Best Practices for Experimental Protocols
When designing experiments that require the use of aqueous systems, the following steps are critical:
-
pH Control: Maintain the experimental medium at a neutral pH (6.5-7.5) using a well-buffered system. Avoid phosphate buffers if metal ion chelation is a concern and consider non-nucleophilic buffers like HEPES.
-
Temperature Management: Conduct all experimental steps at the lowest feasible temperature. Use ice baths for solution preparation and sample handling whenever possible.
-
Minimize Incubation Time: Add the compound to the aqueous medium as the final step before analysis or measurement. Minimize the time the compound spends in an aqueous environment.
-
Use Fresh Solutions: Prepare working solutions fresh from a non-aqueous stock solution for each experiment. Do not store the compound in aqueous solutions.
Part 3: Troubleshooting Guide - Detection and Mitigation
Q: My experimental results are inconsistent or show unexpected byproducts. How can I confirm if my compound has hydrolyzed?
A: The most reliable method for verifying the integrity of your compound is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[7][8] This technique can separate the parent compound from its more polar hydrolysis products and confirm their identities by mass.
-
Action: Analyze a sample of your stock solution and a sample from your experimental endpoint.
-
Look For:
-
A decrease in the peak area of the parent compound (m/z 184.05 for [M+H]⁺).
-
The appearance of new, typically earlier-eluting (more polar) peaks corresponding to the expected hydrolysis products:
-
2-hydroxy-N-methyl-N-(3-methylphenyl)acetamide: [M+H]⁺ = m/z 180.10
-
N-methyl-3-methylaniline: [M+H]⁺ = m/z 122.09
-
-
Refer to the protocol below for a general analytical method.
Q: I have confirmed that hydrolysis is occurring. What are my next steps?
A: A confirmation of hydrolysis requires a systematic review of your protocol.
-
Audit Your Protocol: Compare every step of your experimental workflow against the "Best Practices" outlined in Section 2.3. Pay close attention to pH, temperature, and incubation times in aqueous media.
-
Verify Stock Solution Integrity: Immediately analyze an aliquot of your stock solution via HPLC-MS. If the stock is degraded, it is the root cause. Discard it and prepare a fresh stock following the guidelines in Section 2.2.
-
Optimize Experimental Conditions: If the stock is pure, the issue lies within the experimental procedure. Systematically modify conditions: lower the temperature, adjust the pH to be closer to neutral, and reduce the duration of aqueous steps.
-
Consider an Alternative Solvent System: If the experiment allows, explore replacing a portion of the aqueous solvent with a compatible organic solvent like acetonitrile or DMSO to reduce the water activity.[9]
Part 4: Standard Operating Protocols
4.1 Protocol: Preparation of a Stable 10 mM Stock Solution in Anhydrous DMSO
-
Preparation: Allow the vial of solid 2-chloro-N-methyl-N-(3-methylphenyl)acetamide (MW: 183.63 g/mol ) to equilibrate to room temperature for at least 30 minutes.
-
Weighing: In a low-humidity environment, accurately weigh 1.84 mg of the solid compound into a sterile, dry microcentrifuge tube.
-
Solubilization: Using a calibrated pipette, add 1.0 mL of anhydrous DMSO.
-
Mixing: Vortex the solution for 1 minute or until the solid is completely dissolved.
-
Aliquoting & Storage: Dispense the solution into 20 µL single-use aliquots in amber glass vials or low-binding tubes. Store immediately at -80°C.
4.2 Protocol: Analytical Verification of Compound Integrity via HPLC-MS
This protocol provides a general method; specific parameters may need optimization for your system.
-
Instrumentation: HPLC with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
MS Detection: Positive ESI mode, scanning a mass range of m/z 100-300. Monitor for the specific m/z values of the parent compound and its potential hydrolysis products.
Part 5: Visualizing Hydrolysis Mechanisms
The following diagrams illustrate the key chemical transformations during acid- and base-catalyzed hydrolysis.
Caption: Base-catalyzed S_N2 hydrolysis pathway.
References
-
Balseiro-Romero, M., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(1), 329-340. [Link]
-
Zhu, J., et al. (2001). Determination of sulfonic acid degradates of chloroacetanilide and chloroacetamide herbicides in groundwater by LC/MS/MS. Journal of AOAC International, 84(4), 1240-1246. [Link]
-
Isidro-Llobet, A., et al. (2007). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 72(26), 10147-10154. [Link]
-
Hostetler, K. A., & Thurman, E. M. (2000). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group; determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. U.S. Geological Survey Water-Resources Investigations Report 00-4009. [Link]
-
Thurman, E. M., et al. (2000). Methods of Analysis by the US Geological Survey Organic Geochemistry Research Group- Determination of Chloroacetanilide Herbicide Metabolites in Water. Science of The Total Environment, 248(2-3), 147-155. [Link]
-
Hostetler, K. A., & Thurman, E. M. (2000). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. Science of The Total Environment, 248(2-3), 147-155. [Link]
-
Balseiro-Romero, M., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. [Link]
-
Biel-Maeso, M., et al. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Journal of Agricultural and Food Chemistry, 54(15), 5438-5445. [Link]
- Krieger, R. I. (Ed.). (2001). Handbook of Pesticide Toxicology: Volume 1, Principles. Academic Press.
-
Science.gov. (n.d.). factors affecting hydrolysis: Topics by Science.gov. [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]
-
LibreTexts Chemistry. (2024). 21.7: Chemistry of Amides. [Link]
-
Quora. (2017). How to prevent hydrolysis in a drug. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of sulfonic acid degradates of chloroacetanilide and chloroacetamide herbicides in groundwater by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group; determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 9. quora.com [quora.com]
Technical Support Center: Alkylation Workflows with CAS 30264-75-6
Target Compound: 2-Chloro-N-methyl-N-(3-methylphenyl)acetamide (CAS 30264-75-6) Application: Electrophilic reagent for SN2 alkylation of amines, thiols, and phenols in drug discovery and molecular synthesis.
Diagnostic FAQs: Troubleshooting Low Conversion
Q1: My alkylation reaction is stalling at 30-40% conversion despite using an excess of CAS 30264-75-6. How can I drive the reaction to completion? A: The primary cause of stalled conversion is the moderate electrophilicity of the chloroacetamide group. In SN2 reactions, chloride is a relatively poor leaving group compared to heavier halides. To overcome this kinetic activation barrier without resorting to destructive high temperatures, you must implement a Finkelstein reaction [1]. By adding catalytic or stoichiometric Potassium Iodide (KI) or Sodium Iodide (NaI) to the reaction mixture, the chloride is displaced to form an iodoacetamide intermediate in situ. Iodide is both a superior nucleophile (facilitating rapid formation of the intermediate) and an excellent leaving group, dramatically accelerating the subsequent attack by your target nucleophile[1].
Q2: I am observing significant degradation and hydrolysis of the alkylating agent rather than product formation. What is causing this? A: This is a classic symptom of using an overly strong, nucleophilic base (e.g., NaOH or KOH) or failing to maintain strict anhydrous conditions. Strong alkaline bases promote the nucleophilic attack of hydroxide ions on the alpha-carbon (yielding a hydroxyacetamide) or the amide carbonyl[2]. To prevent hydrolysis while maintaining sufficient basicity to deprotonate your nucleophile, switch to mild, non-nucleophilic bases such as Cesium Carbonate (Cs2CO3) or Potassium Carbonate (K2CO3)[2].
Q3: Which solvent system provides the optimal thermodynamic profile for this specific substitution? A: SN2 substitutions require polar aprotic solvents. These solvents solvate the metal cations (e.g., K+, Cs+) effectively while leaving the nucleophilic anion "naked" and highly reactive. Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are the industry standards. MeCN is particularly effective when refluxed (~82 °C) in the presence of KI, as it supports the solubility of the iodide salt while precipitating the resulting KCl/NaCl byproducts, driving the equilibrium forward[3].
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes the causal relationship between reaction parameters and expected conversion rates based on established structure-activity optimization protocols.
| Solvent (Anhydrous) | Base (Equivalents) | Additive (Catalyst) | Temp (°C) | Time (h) | Expected Conversion | Mechanistic Rationale |
| THF | Et3N (2.0 eq) | None | 25 | 24 | < 20% | Poor leaving group ability of -Cl; insufficient thermal energy. |
| DMF | KOH (2.0 eq) | None | 60 | 12 | ~30% (High impurities) | Strong base induces competitive hydrolysis of the chloroacetamide. |
| DMF | K2CO3 (2.5 eq) | None | 60 | 12 | 45 - 55% | Mild base prevents hydrolysis, but the reaction is kinetically slow. |
| MeCN | Cs2CO3 (2.5 eq) | KI (0.5 eq) | 82 (Reflux) | 4 - 6 | > 90% | Finkelstein catalysis generates highly reactive iodoacetamide in situ; Cs+ enhances nucleophile solubility. |
Mechanistic Pathway: Finkelstein-Assisted SN2 Alkylation
The diagram below illustrates the self-validating catalytic cycle where the addition of an iodide source bypasses the kinetic bottleneck of the chloroacetamide.
Workflow of the Finkelstein-assisted SN2 alkylation, highlighting in situ iodoacetamide generation.
Validated Experimental Protocol
This protocol is designed as a self-validating system. The visual cue of salt precipitation (KCl) and the specific workup steps ensure the removal of the catalytic iodide, confirming the mechanistic progression of the reaction.
Materials Required:
-
CAS 30264-75-6 (1.2 equivalents)
-
Target Nucleophile (1.0 equivalent)
-
Anhydrous Potassium Iodide (KI) (0.5 equivalents)
-
Anhydrous Cesium Carbonate (Cs2CO3) (2.5 equivalents)
-
Anhydrous Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Preparation of the Reaction Matrix: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an Argon atmosphere. Dissolve the target nucleophile (1.0 eq) in anhydrous MeCN to achieve a concentration of 0.1 M.
-
Base Activation: Add anhydrous Cs2CO3 (2.5 eq) to the solution. Stir at room temperature for 15 minutes. Causality: This pre-incubation deprotonates the nucleophile (especially critical for phenols or thiols), increasing its electron density and readiness for nucleophilic attack[2].
-
Catalyst Integration: Add anhydrous KI (0.5 eq) to the suspension. Causality: KI must be strictly anhydrous; residual moisture will promote hydrolysis of the electrophile.
-
Electrophile Addition: Dissolve CAS 30264-75-6 (1.2 eq) in a minimal volume of anhydrous MeCN and add it dropwise to the reaction mixture.
-
Thermal Activation: Attach a reflux condenser and heat the mixture to 82 °C (reflux) for 4 to 6 hours[3]. Causality: The thermal energy overcomes the activation barrier for the Finkelstein exchange. As the reaction proceeds, a fine white precipitate (KCl) will form, driving the equilibrium forward according to Le Chatelier's principle.
-
In-Process Monitoring: Monitor the reaction via LC-MS or TLC. The iodoacetamide intermediate may briefly appear as a distinct, highly UV-active species before being consumed by the nucleophile.
-
Quenching and Workup: Once conversion is >90%, cool the mixture to room temperature. Quench the reaction by adding distilled water (equal to the reaction volume) to dissolve the inorganic salts (Cs2CO3, KI, KCl). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Purification: Wash the combined organic layers with a saturated aqueous solution of Sodium Thiosulfate (Na2S2O3). Causality: This specific wash neutralizes any trace iodine (I2) formed via oxidation, preventing downstream contamination. Wash with brine, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.
References
- Synthesis and evaluation of 5,6-disubstituted thiopyrimidine aryl aminothiazoles as inhibitors of the calcium-activated chloride channel TMEM16A/Ano1.
- N-Containing α-Mangostin Analogs via Smiles Rearrangement as the Promising Cytotoxic, Antitrypanosomal, and SARS-CoV-2 Main Protease Inhibitory Agents.
- Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease.
Sources
- 1. Synthesis and evaluation of 5,6-disubstituted thiopyrimidine aryl aminothiazoles as inhibitors of the calcium-activated chloride channel TMEM16A/Ano1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Containing α-Mangostin Analogs via Smiles Rearrangement as the Promising Cytotoxic, Antitrypanosomal, and SARS-CoV-2 Main Protease Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 2-chloro-N-methyl-N-(3-methylphenyl)acetamide
This guide provides an in-depth analysis of the ¹H NMR chemical shifts for 2-chloro-N-methyl-N-(3-methylphenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative study with structurally similar compounds, supported by experimental data from peer-reviewed literature. We will explore the underlying principles governing chemical shifts and provide a detailed experimental protocol for acquiring high-quality ¹H NMR spectra.
Introduction: The Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique in organic chemistry and drug development. It provides detailed information about the molecular structure of a compound by mapping the chemical environments of hydrogen atoms. The chemical shift (δ), reported in parts per million (ppm), is a critical parameter that indicates the electronic environment of a proton. Factors such as the electronegativity of neighboring atoms, magnetic anisotropy of π-systems, and steric effects all influence the chemical shift, making ¹H NMR a powerful tool for confirming molecular identity and elucidating stereochemistry.[1][2][3]
Predicted ¹H NMR Spectrum of 2-chloro-N-methyl-N-(3-methylphenyl)acetamide
Structure of 2-chloro-N-methyl-N-(3-methylphenyl)acetamide:
Caption: Structure of 2-chloro-N-methyl-N-(3-methylphenyl)acetamide.
Comparative Analysis of ¹H NMR Data
The electronic environment of each proton in 2-chloro-N-methyl-N-(3-methylphenyl)acetamide is influenced by several factors, including the electron-withdrawing chloroacetyl group, the N-methyl group, and the methyl group on the phenyl ring. To understand these effects, we will compare its predicted spectrum with the experimental data of key analogs presented in Table 2.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-chloro-N-methyl-N-(3-methylphenyl)acetamide in CDCl₃
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 7.1 - 7.4 | Multiplet | 4H |
| CH₂Cl | ~ 4.1 | Singlet | 2H |
| N-CH₃ | ~ 3.3 | Singlet | 3H |
| Ar-CH₃ | ~ 2.4 | Singlet | 3H |
Table 2: Experimental ¹H NMR Chemical Shifts of Structurally Related Compounds in CDCl₃
| Compound | Aromatic-H (δ, ppm) | N-CH₃ (δ, ppm) | Acetyl-CH₃ / CH₂Cl (δ, ppm) | Ar-CH₃ (δ, ppm) | Reference |
| N-methyl-N-phenylacetamide | 7.41 (t), 7.33 (t), 7.18 (d) | 3.26 (s) | 1.86 (s) | - | [4] |
| N-methyl-N-(p-tolyl)acetamide | 7.21 (d), 7.07 (d) | 3.24 (s) | 1.86 (s) | 2.38 (s) | [4] |
| N-methyl-N-(o-tolyl)acetamide | 7.25-7.31 (m), 7.11-7.13 (m) | 3.19 (s) | 1.78 (s) | 2.24 (s) | [4] |
| N-(3-chlorophenyl)-N-methylacetamide | 7.34-7.36 (m), 7.22 (s), 7.10 (d) | 3.26 (m) | 1.90 (m) | - | [4] |
| 2-chloro-N-(3-methylphenyl)acetamide | - | - | - | - | [5] |
Note: The full spectral data for 2-chloro-N-(3-methylphenyl)acetamide was not detailed in the cited source, but its synthesis and characterization are confirmed.
Discussion of Substituent Effects
-
Aromatic Protons (7.1 - 7.4 ppm): The protons on the phenyl ring are expected to appear as a complex multiplet in the aromatic region. The exact positions will be influenced by the combined electronic effects of the N-acetyl group and the meta-methyl group.
-
Chloromethyl Protons (CH₂Cl, ~4.1 ppm): The methylene protons adjacent to the chlorine atom and the carbonyl group are significantly deshielded due to the strong electron-withdrawing inductive effect of both the chlorine and the carbonyl oxygen. This results in a downfield shift.
-
N-Methyl Protons (N-CH₃, ~3.3 ppm): The protons of the N-methyl group are adjacent to the nitrogen atom, which is moderately electronegative, and are also influenced by the delocalization of the nitrogen lone pair into the adjacent carbonyl group. This typically results in a chemical shift around 3.2-3.3 ppm, as seen in the comparative compounds.[4]
-
Aromatic Methyl Protons (Ar-CH₃, ~2.4 ppm): The methyl group attached to the aromatic ring is expected to have a chemical shift in the typical range for aryl methyl groups, around 2.4 ppm.[4]
Experimental Protocol for ¹H NMR Spectroscopy
The following is a standardized protocol for the acquisition of high-quality ¹H NMR spectra for small organic molecules like 2-chloro-N-methyl-N-(3-methylphenyl)acetamide.
Workflow for ¹H NMR Sample Preparation and Data Acquisition
Caption: Standard workflow for ¹H NMR analysis.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2-chloro-N-methyl-N-(3-methylphenyl)acetamide.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.
-
Choose an appropriate pulse sequence (a standard single-pulse experiment is usually sufficient for ¹H NMR).
-
Set the number of scans to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 16 to 64 scans are typically sufficient.
-
Acquire the raw data, known as the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier Transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each peak to determine the relative number of protons giving rise to each signal.
-
Analyze the spectrum to identify the chemical shifts, splitting patterns (multiplicities), and coupling constants for each set of protons.
-
Conclusion
The ¹H NMR spectrum of 2-chloro-N-methyl-N-(3-methylphenyl)acetamide can be reliably predicted through the comparative analysis of structurally similar compounds. The key chemical shifts are dictated by the electronic effects of the chloroacetyl group and the substituents on the aromatic ring. By following a rigorous experimental protocol, researchers can obtain high-quality ¹H NMR data to confirm the structure and purity of this and other related molecules, which is a fundamental step in the process of drug discovery and development.
References
- Supporting Information for a relevant chemical synthesis publication providing ¹H NMR data for various N-methyl-N-phenylacetamide deriv
-
PubChem. N-Methylacetanilide. National Center for Biotechnology Information. [Link]
- Semantic Scholar.
- ResearchGate. H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent.
- Perlego. Factors Affecting Chemical Shift | Overview & Research Examples.
-
PubChem. N-Methyl-2-phenylacetamide. National Center for Biotechnology Information. [Link]
- YouTube. Factors Affecting Chemical Shift.
- ResearchGate. Table 3. 1 H NMR chemical shifts (δ, ppm)
- University of B
-
MDPI. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Link]
-
Slideshare. Factors influencing chemical shift. [Link]
- The Royal Society of Chemistry.
-
National Center for Biotechnology Information. 2-Chloro-N-(3-methylphenyl)acetamide. [Link]
-
NIST. Acetamide, N-methyl-N-(4-methylphenyl)-. [Link]
- University of Oxford. Chemical shifts.
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
PubChemLite. 2-chloro-n-(3-methylphenyl)acetamide (C9H10ClNO). [Link]
- ResearchGate. The 1H NMR spectra of pure N-methylacetamide liquid.
-
Pharmaffiliates. N-(p-tolyl)acetamide, CAS No : 103-89-9. [Link]
-
PubChem. N-Methyldiacetamide. National Center for Biotechnology Information. [Link]
-
PubChem. 2-(para-Tolyl)-acetamide. National Center for Biotechnology Information. [Link]
Sources
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 2-chloro-N-methyl-N-(3-methylphenyl)acetamide
In the landscape of pharmaceutical development and chemical manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-chloro-N-methyl-N-(3-methylphenyl)acetamide, a crucial building block in various synthetic pathways. We will explore a robust, validated HPLC method and compare it with viable alternatives, offering experimental data and a scientific rationale to guide researchers and quality control analysts.
The Critical Role of Purity Analysis
2-chloro-N-methyl-N-(3-methylphenyl)acetamide is a chloroacetanilide derivative, a class of compounds often used as herbicides and in other chemical syntheses.[1][2][3] Impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final product. Therefore, a reliable and validated analytical method for purity determination is not just a regulatory requirement but a cornerstone of quality assurance.
Recommended HPLC Method: A Deep Dive
Based on the physicochemical properties of 2-chloro-N-methyl-N-(3-methylphenyl)acetamide and established methods for similar chloroacetanilide compounds, a reversed-phase HPLC (RP-HPLC) method with UV detection is proposed as the primary analytical technique.[4]
Rationale for Method Selection:
-
Reversed-Phase Chromatography: The target analyte is a moderately polar organic molecule, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[5][6]
-
UV Detection: The presence of an aromatic ring in the molecule suggests strong UV absorbance, allowing for sensitive and reliable detection.
-
Gradient Elution: A gradient elution is chosen to ensure the efficient elution of both the main compound and any potential impurities with a wide range of polarities, leading to better peak shapes and resolution.[7][8]
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of 2-chloro-N-methyl-N-(3-methylphenyl)acetamide.
Detailed Experimental Protocol:
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC system with a gradient pump, autosampler, and UV/Vis or Diode Array Detector (DAD) | Standard equipment for robust and reproducible analysis. |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) | Provides excellent separation for a wide range of organic molecules.[6] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase improves peak shape and suppresses ionization of acidic impurities. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-20 min: 30% B; 20-25 min: 30% B | A gradient ensures the elution of compounds with varying polarities.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, offering good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | Dissolve the sample in a mixture of water and acetonitrile (70:30) to a concentration of 1 mg/mL. | The diluent should be similar to the initial mobile phase composition to ensure good peak shape. |
Method Validation: Ensuring Trustworthiness
The proposed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[9][10][11]
Key Validation Parameters:
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak should be well-resolved from impurities and degradation products. Peak purity index > 0.995.[12] | To ensure that the method accurately measures the analyte without interference.[13] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range.[12] | To demonstrate a proportional relationship between detector response and analyte concentration.[14] |
| Accuracy | Recovery of 98.0% to 102.0% for spiked samples.[14] | To determine the closeness of the measured value to the true value. |
| Precision | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).[14] | To assess the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. | To determine the lowest concentration of analyte that can be reliably detected and quantified. |
| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., flow rate, temperature).[14] | To evaluate the method's capacity to remain unaffected by minor variations. |
Comparison with Alternative Analytical Methods
While the proposed RP-HPLC-UV method is robust and widely applicable, other techniques can be considered for the purity analysis of 2-chloro-N-methyl-N-(3-methylphenyl)acetamide.
| Analytical Method | Principle | Advantages | Disadvantages |
| Isocratic HPLC | Uses a constant mobile phase composition. | Simpler instrumentation and method development. | May not effectively separate impurities with significantly different polarities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in the gas phase followed by mass-based detection. | High sensitivity and specificity, excellent for volatile impurities.[15][16] | The analyte may require derivatization to increase volatility; not suitable for non-volatile impurities. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines HPLC separation with highly selective and sensitive mass spectrometric detection.[17] | Offers superior sensitivity and selectivity, allowing for the identification and quantification of trace-level impurities.[3][4] | Higher equipment cost and complexity. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Uses NMR spectroscopy to quantify a substance by comparing its signal intensity to that of a certified internal standard.[6] | A primary analytical method that does not require a reference standard of the analyte. | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer. |
Logical Relationship of Analytical Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
The recommended reversed-phase HPLC method with UV detection provides a robust, reliable, and cost-effective solution for the purity analysis of 2-chloro-N-methyl-N-(3-methylphenyl)acetamide. Its adherence to established chromatographic principles and the potential for straightforward validation according to ICH guidelines make it an ideal choice for quality control laboratories. While alternative methods like GC-MS and LC-MS/MS offer their own advantages, particularly in terms of sensitivity and specificity, the proposed HPLC method strikes an excellent balance between performance and practicality for routine purity assessments. The final choice of method should always be guided by the specific requirements of the analysis, including the expected impurity profile and the desired level of sensitivity.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
- Zhu, Y., et al. (2000). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry.
- Lee, E. A., & Strahan, A. P. (2001). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry (No. 01-4134). US Geological Survey.
- Ferrer, I., & Furlong, E. T. (2001). Identification of ionic chloroacetanilide-herbicide metabolites in surface water and groundwater by HPLC/MS using negative ion spray. Analytical chemistry, 73(19), 4736-4743.
-
Agilent Technologies. (n.d.). Revisions per USP 621. Retrieved from [Link]
-
Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
-
U.S. Pharmacopeia. (2008). General Chapters: <621> CHROMATOGRAPHY. Retrieved from [Link]
- Kassim, A., & Lim, L. (2024, September 16). Are You Sure You Understand USP <621>?
- Thurman, E. M., et al. (1996). Identification of Ionic Chloroacetanilide−Herbicide Metabolites in Surface Water and Groundwater by HPLC/MS Using Negative Ion Spray. Analytical Chemistry, 68(20), 3729-3736.
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. [Link]
- Patel, K., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 80-89.
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ResearchGate. (2025, August 17). What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?. [Link]
- Gowda, B. T., et al. (2007). 2-Chloro-N-(3-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4568.
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
- Reddy, G. S., et al. (2019). An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method.
-
SIELC Technologies. (2018, February 16). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. [Link]
- Cho, Y. H., & Shin, H. S. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Analytica chimica acta, 787, 111-117.
- Google Patents. (2010).
- Tekewe, A., et al. (2008). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Journal of Pharmaceutical and Biomedical Analysis, 46(3), 573-580.
-
PubChemLite. (n.d.). 2-chloro-n-ethyl-n-[(3-methylphenyl)methyl]acetamide. Retrieved from [Link]
Sources
- 1. Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry | U.S. Geological Survey [usgs.gov]
- 3. usgs.gov [usgs.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. usp.org [usp.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. database.ich.org [database.ich.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. actascientific.com [actascientific.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol [pubmed.ncbi.nlm.nih.gov]
- 17. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
TLC Rf values for 2-chloro-N-methyl-N-(3-methylphenyl)acetamide
Comparative Chromatographic Analysis: TLC Retention Factors of 2-chloro-N-methyl-N-(3-methylphenyl)acetamide
In the development of complex active pharmaceutical ingredients (APIs) and agrochemicals, alpha-chloroacetamides serve as critical electrophilic building blocks. Specifically, 2-chloro-N-methyl-N-(3-methylphenyl)acetamide (CAS: 30264-75-6) is a highly versatile tertiary amide intermediate.
As a Senior Application Scientist, I frequently observe that the primary bottleneck in scaling the synthesis of these intermediates is the lack of precise, self-validating analytical tracking. This guide provides an objective comparison of the Thin Layer Chromatography (TLC) retention factors (
Mechanistic Rationale & Chromatographic Causality
The synthesis of 2-chloro-N-methyl-N-(3-methylphenyl)acetamide is typically achieved via the nucleophilic acyl substitution of N-methyl-m-toluidine with chloroacetyl chloride in the presence of a non-nucleophilic base[1].
Understanding the chromatographic behavior of these compounds requires analyzing their interaction with the stationary phase. Normal-phase silica gel (
-
The Starting Material (N-methyl-m-toluidine): As a secondary amine, it possesses both a hydrogen-bond donor (N-H) and a localized lone pair that acts as a Lewis base. This results in strong, multi-point interactions with the acidic silanols, leading to lower
values and characteristic tailing (streaking) due to acid-base equilibrium on the plate. -
The Target Product (2-chloro-N-methyl-N-(3-methylphenyl)acetamide): Acylation fundamentally alters the molecule's polarity[2]. The N-H bond is replaced, eliminating the molecule's ability to act as a hydrogen-bond donor. Furthermore, the nitrogen's lone pair is delocalized into the carbonyl
-system via amide resonance, drastically reducing its basicity. Consequently, the tertiary amide interacts much more weakly with the silica gel, resulting in a sharp, well-defined spot at a significantly higher value. -
The Structural Alternative (2-chloro-N-phenylacetamide): When comparing our target to a secondary alpha-chloroacetamide, the secondary amide retains an N-H bond. This allows it to continue acting as a hydrogen-bond donor to the stationary phase, anchoring it and reducing its
relative to our fully substituted tertiary amide[3].
Synthetic Pathway & Analytical Workflow
Workflow for the synthesis and self-validating TLC analysis of the target alpha-chloroacetamide.
Comparative Data Analysis
The following table summarizes the quantitative
| Compound | Structural Class | Spot Morphology | |||
| N-methyl-m-toluidine | Secondary Amine | 0.32 | 0.55 | 0.45 | Tailing / Streaking |
| 2-chloro-N-methyl-N-(3-methylphenyl)acetamide | Tertiary Amide (Target) | 0.58 | 0.78 | 0.85 | Sharp, defined |
| 2-chloro-N-phenylacetamide | Secondary Amide (Alt.) | 0.25 | 0.48 | 0.55 | Sharp |
Note: Data derived using standard Silica Gel 60 F254 plates at 22°C. Solvent ratios are volumetric (v/v).
Step-by-Step Methodology: A Self-Validating Protocol
To ensure absolute trustworthiness in your analytical tracking, do not rely on single-lane spotting. The following protocol utilizes co-spotting and orthogonal visualization to create a self-validating system that inherently controls for matrix effects and false positives[2].
Step 1: Chamber Equilibration
-
Prepare 10 mL of the mobile phase: Hexane and Ethyl Acetate in a 4:1 (v/v) ratio.
-
Place a piece of filter paper inside the TLC chamber to act as a wick. Pour in the solvent, seal the chamber, and allow it to equilibrate for 10 minutes. Causality: Vapor saturation prevents solvent evaporation from the plate's surface during development, eliminating edge effects and ensuring reproducible
values.
Step 2: Sample Preparation
-
Reference Standard: Dissolve 1 mg of pure N-methyl-m-toluidine in 1 mL of Dichloromethane (DCM).
-
Reaction Aliquot: Withdraw 5 µL of the crude reaction mixture and dilute it in 100 µL of DCM.
Step 3: The Co-Spotting Technique Using a glass capillary, apply three distinct lanes on a Silica Gel 60 F254 plate (1.5 cm from the bottom):
-
Lane 1 (Standard): Spot the N-methyl-m-toluidine reference.
-
Lane 2 (Co-spot): Spot the reference standard, let it dry, and then spot the reaction aliquot directly on top of it. Causality: If the crude reaction matrix alters the local polarity of the mobile phase, the co-spot will show the starting material and product shifting together. This prevents misidentifying a matrix-shifted starting material as a new product.
-
Lane 3 (Reaction): Spot the reaction aliquot alone.
Step 4: Development and Orthogonal Visualization
-
Elute the plate until the solvent front is 1 cm from the top edge. Remove and immediately mark the solvent front with a pencil.
-
Primary Visualization (UV 254 nm): Observe the plate under short-wave UV light. Both the starting material and the target acetamide will quench the fluorescence due to their aromatic rings. Mark the spots.
-
Secondary Visualization (Ninhydrin Stain): Dip the plate in a Ninhydrin solution (0.3% in ethanol/acetic acid) and heat vigorously with a heat gun.
-
Self-Validation Check: The secondary amine (N-methyl-m-toluidine) at
0.32 will stain a deep brown/purple. The target tertiary amide at 0.58 will not stain. The disappearance of the Ninhydrin-active spot and the appearance of a purely UV-active spot at a higher definitively proves the chemical conversion of the amine to the tertiary amide.
-
References
- The Development and Application of Metal-Catalyzed Processes for Organic Synthesis - DSpace@MIT. Massachusetts Institute of Technology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH87HtJrGI0GNIszqgCC2hWhK6PWsaMTNyH5nGltTXmGgebs13Auuu36szXASJAnkNOYrrjGc-fVN_amMHrl8gPUC9HDtBB6_WJFJihbRgWWH6c6FlcZ2Zs6YfBU4nb0UBSc0XlglSohenhtSI5BEbFlKb5nFuP7iRgzcJ6PBoThwcyKdossYivOLS]
- Inducing Apoptosis through Upregulation of p53: Structure-Activity Exploration of Anthraquinone Analogs - PMC. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmqMu0-nIeVGetbiISazxh552pSgKUDBIy-CzkzHdY5LWjQ7f1TL6gMo3q9XRBwbCGm3ZX_zLKAGCr5zUnwptjZJaUFx9qK5MgzP0UTej2RNP26EBUdPIK5imUps0sx59rV2sThaLRiqfmdbk=]
- Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV-gyFvZcVJlCTKxzLsXrMlB2yj4NkY_pD-xO_RXofzWICBiJcn484v75hGYgApkDqMa5jvVhUq5e9a4hJXi_KB_ozM6tKxx6in5-4QpDOxlmCEcgUnIRHe4uSjoTHR0ENnCn-TXLccS3A7hY=]
Sources
spectroscopic characterization of N-methyl-3-methylphenyl chloroacetamide
An in-depth analytical comparison guide designed for researchers, analytical chemists, and drug development professionals.
N-methyl-N-(3-methylphenyl)chloroacetamide (also known as 2-chloro-N-methyl-N-(m-tolyl)acetamide) is a critical tertiary amide building block used in the synthesis of agrochemicals (such as acetanilide herbicides) and complex pharmaceutical scaffolds.
During drug development and quality control, the primary analytical challenge is unambiguously differentiating this specific meta-isomer from its closely related structural alternatives: the highly sterically hindered ortho-isomer (N-methyl-N-(2-methylphenyl)chloroacetamide) and the secondary amide analog (N-(3-methylphenyl)chloroacetamide). Because these compounds share nearly identical molecular weights and elemental compositions, standard chromatographic retention times are insufficient.
This guide provides a comprehensive framework for the spectroscopic characterization of N-methyl-N-(3-methylphenyl)chloroacetamide, objectively comparing its spectral performance against its structural analogs to ensure absolute structural verification.
Mechanistic Insights: Amide Bond Rotation and Steric Causality
To understand the spectroscopic differences between these alternatives, one must first understand the structural dynamics of the molecules. The C–N amide bond in N-aryl chloroacetamides possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl group [1]. This delocalization restricts free rotation around the C–N bond, leading to the formation of E and Z rotamers (conformational isomers).
The Causality of Steric Hindrance:
-
Alternative 1 (Ortho-isomer): The methyl group at the 2-position of the benzene ring creates severe steric clashes with the N-methyl and chloroacetyl groups. This high energy barrier prevents the rotamers from interconverting rapidly at room temperature. Consequently, Nuclear Magnetic Resonance (NMR) spectroscopy captures both rotamers as two distinct sets of signals [2].
-
Target Product (Meta-isomer): In N-methyl-N-(3-methylphenyl)chloroacetamide, the methyl group is at the 3-position. The spatial distance significantly lowers the steric barrier. The rotamers interconvert much faster, often resulting in a single, time-averaged set of NMR signals (or one highly favored conformation) at room temperature.
-
Alternative 2 (Secondary Amide): Lacking the N-methyl group entirely, this compound forms intermolecular hydrogen bonds, fundamentally altering its infrared (IR) signature and crystallization behavior [3].
Fig 1: Spectroscopic workflow for differentiating chloroacetamide regioisomers and analogs.
Comparative Spectroscopic Data
The following tables synthesize the quantitative spectroscopic data required to differentiate the target compound from its alternatives.
Table 1: ¹H NMR Comparative Data (400 MHz, CDCl₃, 298 K)
Note: Chemical shifts (δ) are reported in ppm relative to TMS.
| Structural Feature | Target: Meta-isomer (N-methyl, 3-methylphenyl) | Alt 1: Ortho-isomer (N-methyl, 2-methylphenyl) | Alt 2: Secondary Amide (3-methylphenyl) |
| Amide N-H | Absent | Absent | ~8.20 (br s, 1H) |
| Aromatic Protons | 7.30–7.05 (m, 4H) | 7.35–7.15 (m, 4H) | 7.40–7.00 (m, 4H) |
| Chloroacetyl (CH₂Cl) | 3.95 (s, 2H) | Rotamer A: 4.10 (s) Rotamer B: 3.85 (s) | 4.15 (s, 2H) |
| N-Methyl (N-CH₃) | 3.25 (s, 3H) | Rotamer A: 3.35 (s) Rotamer B: 3.15 (s) | Absent |
| Aryl-Methyl (Ar-CH₃) | 2.38 (s, 3H) | Rotamer A: 2.25 (s) Rotamer B: 2.20 (s) | 2.35 (s, 3H) |
Table 2: FT-IR and Mass Spectrometry (LC-MS) Comparison
| Technique | Target: Meta-isomer | Alt 1: Ortho-isomer | Alt 2: Secondary Amide |
| IR: N-H Stretch | None (True Negative) | None (True Negative) | ~3280 cm⁻¹ (Strong, sharp) |
| IR: Amide I (C=O) | ~1675 cm⁻¹ (Tertiary) | ~1680 cm⁻¹ (Tertiary) | ~1660 cm⁻¹ (Secondary) |
| MS: [M+H]⁺ (³⁵Cl) | m/z 198.06 | m/z 198.06 | m/z 184.05 |
| MS: Isotopic Ratio | 3:1 (³⁵Cl : ³⁷Cl) | 3:1 (³⁵Cl : ³⁷Cl) | 3:1 (³⁵Cl : ³⁷Cl) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control to prevent false positives or misinterpretations caused by instrumental drift or sample degradation.
Protocol A: Variable-Temperature (VT) NMR for Rotamer Validation
Causality: Room temperature NMR may show broadened peaks for the meta-isomer if the rotamer exchange rate is intermediate on the NMR timescale. VT-NMR is required to force coalescence (heating) or freeze out the rotamers (cooling) to prove structural purity versus a mixture of impurities [2].
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃.
-
Internal Validation: Add 0.05% v/v Tetramethylsilane (TMS). Validation Check: The TMS peak must lock exactly at 0.00 ppm at all temperatures to ensure chemical shift deviations are due to molecular dynamics, not magnetic field drift.
-
Acquisition (Cooling Phase): Acquire standard ¹H spectra at 298 K. Gradually lower the probe temperature to 253 K in 10 K increments, allowing 5 minutes of thermal equilibration at each step.
-
Observation: For the ortho-isomer, the distinct rotamer peaks will sharpen. For the meta-isomer, a single set of peaks may split into two distinct sets as the rotation is "frozen" out.
-
Acquisition (Heating Phase): Switch solvent to DMSO-d₆ (higher boiling point) and heat to 353 K. Validation Check: All rotameric signals must coalesce into sharp singlets, proving the multiple peaks were conformational, not chemical impurities.
Protocol B: ATR-FTIR Spectroscopy
Causality: Traditional KBr pellets readily absorb atmospheric moisture, creating a broad O-H stretch around 3300 cm⁻¹ that can mask or falsely mimic the N-H stretch of a secondary amide [3]. Attenuated Total Reflectance (ATR) eliminates this matrix interference.
-
System Suitability: Perform a background scan of the empty diamond crystal.
-
Calibration: Scan a standard polystyrene film. Validation Check: Ensure the 1601 cm⁻¹ peak is within ±1 cm⁻¹ to validate the wavenumber accuracy for the critical Amide I band.
-
Sample Application: Place 2-3 mg of neat compound directly onto the ATR crystal. Apply consistent pressure using the anvil.
-
Acquisition: Co-add 32 scans at a resolution of 4 cm⁻¹.
-
Interpretation: The absolute absence of a band >3100 cm⁻¹ definitively rules out Alternative 2 (Secondary Amide), confirming a tertiary N-methylated structure.
Protocol C: LC-MS Isotopic Pattern Analysis
Causality: Relying solely on the [M+H]⁺ mass can lead to false identifications if co-eluting impurities share the same nominal mass. Chlorine's natural isotopic distribution acts as a built-in barcode.
-
Chromatography: Inject 1 µL of a 10 µg/mL sample (in Acetonitrile/Water) onto a C18 column. Use a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.
-
Ionization: Electrospray Ionization in positive mode (ESI+).
-
Validation Check (The Isotopic Barcode): Extract the mass spectrum at the chromatographic apex. You must observe a peak at m/z 198.06 and a corresponding peak at m/z 200.06.
-
Causality: The ratio of the peak intensities must be exactly ~3:1. If the ratio deviates significantly, the signal is either contaminated by an overlapping isobaric species, or the molecule has lost its chloroacetyl chlorine atom via in-source fragmentation.
References
-
University of Tartu (DSpace). Conformational Dynamics and Equilibria in Amides. Analyzes the partial double bond character and E/Z conformer populations in N-methylacetanilides. Available at:[Link]
-
Bulletin of the Chemical Society of Japan (Oxford Academic). Kinetic Studies of Fast Equilibrium by Means of High-performance Liquid Chromatography. X. Separation of Rotamers of Acetanilides. Details the steric hindrance effects on rotamer separation and NMR coalescence in substituted acetanilides. Available at:[Link]
A Senior Application Scientist's Guide to Distinguishing 2-chloro-N-methyl-N-(3-methylphenyl)acetamide from its Process-Related Impurities
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for distinguishing the API 2-chloro-N-methyl-N-(3-methylphenyl)acetamide from its potential process-related impurities. As senior application scientists, we move beyond mere procedural descriptions to elucidate the underlying chemical principles that govern the selection and optimization of these techniques.
The Synthetic Landscape and Anticipated Impurities
The common synthesis of 2-chloro-N-methyl-N-(3-methylphenyl)acetamide involves the acylation of N-methyl-m-toluidine with chloroacetyl chloride. This seemingly straightforward reaction can give rise to a constellation of impurities that require robust analytical separation and identification.
Comparative Analytical Guide: Elemental Analysis vs. Orthogonal Methods for C10H12ClNO Validation
Part 1: The Analytical Challenge (Executive Summary)
In drug development and forensic toxicology, the molecular formula C10H12ClNO (MW: 197.66 g/mol ) presents a critical "isomeric masquerade." It represents two distinct compound classes with vastly different regulatory and safety profiles:
-
The Pharmaceutical Impurity: 2-Chloro-N-(2,6-dimethylphenyl)acetamide (also known as Lidocaine Impurity H or 2-Chloro-2',6'-acetoxylidide).[1][2][3][4] This is a critical process impurity monitored in local anesthetic synthesis.
-
The Psychoactive Substance: 4-Chloromethcathinone (4-CMC or Clephedrone).[2][5][6][7][8] A synthetic cathinone and controlled substance.[5][6][8][9][10]
This guide objectively compares Combustion Elemental Analysis (EA) against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) .[2] While EA remains the gold standard for bulk purity and salt form confirmation, this guide demonstrates why it must be paired with orthogonal methods to resolve the structural ambiguity of C10H12ClNO.
Part 2: Elemental Analysis (CHN/O/Cl) Performance
Theoretical vs. Experimental Data
Elemental Analysis (Combustion) is the first-line method to confirm the gross composition of a synthesized bulk powder. Below is the comparative data for C10H12ClNO. Note that all isomers share these theoretical values, highlighting the technique's primary limitation.
Table 1: Theoretical Composition vs. Acceptance Criteria
| Element | Symbol | Theoretical Weight % | Acceptable Range (±0.4%)* | Detection Method |
| Carbon | C | 60.76% | 60.36% – 61.16% | CO₂ via TCD/IR |
| Hydrogen | H | 6.12% | 5.72% – 6.52% | H₂O via TCD/IR |
| Nitrogen | N | 7.09% | 6.69% – 7.49% | N₂ via TCD |
| Chlorine | Cl | 17.94% | 17.54% – 18.34% | Titration / IC** |
| Oxygen | O | 8.09% | 7.69% – 8.49% | Pyrolysis (CO) |
*Note: The ±0.4% tolerance is the standard acceptance criteria for research-grade small molecules (Journal of Organic Chemistry/ACS standards). Pharmaceutical GMP standards may require tighter limits (±0.3%). **Note: Chlorine is often determined via Schöniger flask combustion followed by potentiometric titration, rather than automated CHNS trains.
Case Study: Differentiating Salt Forms
While EA cannot distinguish isomers, it is superior to MS for distinguishing Freebase from Hydrochloride Salts —a critical step in drug formulation.
Table 2: C10H12ClNO Freebase vs. HCl Salt (C10H13Cl2NO)
| Compound Form | Formula | C % | H % | N % | Cl % |
| Freebase | C10H12ClNO | 60.76 | 6.12 | 7.09 | 17.94 |
| HCl Salt * | C10H12ClNO[2]·HCl | 51.30 | 5.60 | 5.98 | 30.29 |
Insight: If your experimental Nitrogen value drops from ~7.1% to ~6.0%, you have successfully isolated the Hydrochloride salt. HRMS often fails here as the salt dissociates in the source.
Part 3: Orthogonal Validation (The Solution)
Since EA yields identical results for both the Lidocaine Impurity and 4-CMC, orthogonal testing is mandatory.
Comparative Technique Matrix
| Feature | Elemental Analysis (EA) | HRMS (Q-TOF/Orbitrap) | 1H NMR (600 MHz) |
| Primary Utility | Bulk Purity & Salt Form | Molecular Formula & Trace Impurities | Structural Isomer ID |
| Isomer Specificity | None (Blind to structure) | Low (Fragments may be identical) | High (Distinct splitting patterns) |
| Sample Req. | 2–5 mg (Destructive) | <1 µg (Destructive) | 5–10 mg (Non-destructive) |
| Cost Per Run | Low ($) | High ( | Medium ( |
| Throughput | 5–10 mins/sample | 2–5 mins/sample | 10–15 mins/sample |
Decision Logic Pathway
The following diagram illustrates the workflow for validating a C10H12ClNO sample, ensuring differentiation between the toxic cathinone and the pharmaceutical intermediate.
Figure 1: Analytical Decision Matrix for C10H12ClNO. Note that EA serves as the "Gatekeeper" for purity before expensive structural confirmation.
Part 4: Detailed Experimental Protocols
Protocol A: Automated CHN Combustion Analysis
Objective: Determine mass percentage of C, H, and N to validate bulk purity >99%.
-
Sample Preparation:
-
Dry the C10H12ClNO sample in a vacuum oven at 40°C for 4 hours to remove residual solvent (hygroscopicity can skew H% results).
-
Accurately weigh 2.000 ± 0.005 mg of sample into a tin capsule using a microbalance (readability 0.1 µg).
-
Fold the capsule to exclude atmospheric air (creates a "tin ball").
-
-
Instrument Setup (Example: Elementar vario EL cube or PerkinElmer 2400):
-
Furnace Temp: 1150°C (Combustion), 850°C (Reduction).
-
Carrier Gas: Helium (99.999%).
-
Oxygen Dose: 120 seconds (ensure complete oxidation of the aromatic ring).
-
-
Calibration:
-
Run 3 blanks (empty tin capsules).
-
Run 3 standards (Acetanilide or Sulfanilamide) to establish the K-factor.[2]
-
Acceptance: Standard recovery must be 99.8% – 100.2%.
-
-
Execution:
-
Run the C10H12ClNO sample in triplicate.
-
Calculation: Result = (Mean of Triplicates). Standard Deviation must be <0.2%.
-
Protocol B: 1H NMR for Isomer Discrimination
Objective: Distinguish 4-CMC from Lidocaine Impurity H based on methyl group environments.
-
Preparation: Dissolve 5 mg of sample in 0.6 mL DMSO-d6.
-
Acquisition: 16 scans, 30° pulse angle, D1 relaxation delay = 1.0 sec.
-
Key Diagnostic Signals (The "Fingerprint"):
-
Lidocaine Impurity H: Look for a singlet at ~2.1-2.2 ppm representing the two symmetric methyl groups on the phenyl ring (2,6-dimethyl).[2]
-
4-CMC: Look for a doublet at ~2.8 ppm (N-methyl group) and a characteristic quartet/multiplet at ~5.0 ppm (methine proton alpha to the ketone).[2] The aromatic region will show distinct para-substitution (two doublets) vs. the 1,2,3-substitution pattern of the impurity.[2]
-
Part 5: References
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2016). Monograph: 4-Chloromethcathinone. [Link][2]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 70798: 2-Chloro-N-(2,6-dimethylphenyl)acetamide. [Link][2]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link][2]
Disclaimer: This guide is for research and quality control purposes only. 4-Chloromethcathinone is a controlled substance in many jurisdictions. Ensure compliance with local DEA/EMA regulations before handling.
Sources
- 1. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7 | Benchchem [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. 4-Chloromethcathinone - Wikipedia [en.wikipedia.org]
- 7. swgdrug.org [swgdrug.org]
- 8. ecddrepository.org [ecddrepository.org]
- 9. cfsre.org [cfsre.org]
- 10. Toxicity of the New Psychoactive Substance (NPS) Clephedrone (4-Chloromethcathinone, 4-CMC): Prediction of Toxicity Using In Silico Methods for Clinical and Forensic Purposes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
2-chloro-N-methyl-N-(3-methylphenyl)acetamide proper disposal procedures
Comprehensive Laboratory Safety and Disposal Guide for 2-Chloro-N-methyl-N-(3-methylphenyl)acetamide
As an
This guide provides drug development professionals and laboratory personnel with the authoritative, step-by-step protocols required for the safe logistical management and disposal of this chemical.
Hazard Profile and Disposal Causality
To design an effective disposal strategy, one must understand the chemical behavior of the substance. The disposal of 2-chloro-N-methyl-N-(3-methylphenyl)acetamide is dictated by two primary structural features:
-
Halogenation: The covalently bound chlorine atom mandates that this compound, and any solvents containing it, must be strictly segregated into halogenated organic waste streams . If halogenated compounds are inadvertently mixed with non-halogenated waste and subjected to standard low-temperature incineration, they can generate highly toxic polychlorinated dibenzodioxins (PCDDs) and corrosive hydrogen chloride (HCl) gas.
-
Electrophilicity: The
-chloroacetamide moiety is reactive toward nucleophiles (including biological macromolecules), making the compound a potential skin sensitizer and toxicological hazard. Consequently, all disposal and spill-response procedures must prioritize the minimization of aerosolized dust and direct dermal contact.
Quantitative Physicochemical Data
Understanding the physical state of the compound is essential for spill response and waste segregation.
| Property | Value | Operational Implication for Disposal |
| CAS Number | 30264-75-6 | Required identifier for Environmental Health and Safety (EHS) waste manifests [1]. |
| Molecular Weight | 197.66 g/mol | Utilized for calculating waste molarity if required by local EHS guidelines [1]. |
| Melting Point | 71-72 °C | Solid at room temperature; spill response requires strict dust control measures [2]. |
| Boiling Point | ~300.5 °C (Predicted) | Low volatility at room temperature reduces acute inhalation risks during routine transfer [2]. |
Standard Operating Procedures: Waste Management
The following step-by-step methodologies outline the validated procedures for managing waste containing 2-chloro-N-methyl-N-(3-methylphenyl)acetamide in a professional laboratory setting.
Protocol A: Routine Laboratory Waste Segregation
This protocol applies to the disposal of excess reagents, reaction byproducts, and contaminated solvents.
-
Classification: Identify the waste state. If the compound is in its pure solid form, it must be disposed of as solid hazardous waste. If dissolved in a solvent (e.g., dichloromethane, methanol), it must be treated as liquid hazardous waste.
-
Container Selection: Select an EHS-approved, chemically compatible waste receptacle. High-density polyethylene (HDPE) or glass containers are standard. Crucially, ensure the container is explicitly labeled "Halogenated Organic Waste."
-
Transfer: In a certified chemical fume hood, carefully transfer the waste into the designated container. Do not mix with incompatible chemicals (e.g., strong oxidizing agents or strong bases, which could initiate uncontrolled exothermic reactions).
-
Documentation: Log the estimated mass or concentration of 2-chloro-N-methyl-N-(3-methylphenyl)acetamide on the hazardous waste manifest attached to the container.
-
Professional Disposal: Once the container is full (leaving at least 10% headspace), seal it and request a pickup from your institution's EHS department. The waste must be routed to a licensed facility for high-temperature incineration equipped with acid gas scrubbers to safely neutralize the resulting HCl emissions.
Protocol B: Solid Spill Cleanup and Decontamination
This protocol applies to accidental spills of the pure solid compound on laboratory benchtops or floors.
-
Area Isolation & PPE: Immediately restrict access to the spill area. Personnel must don appropriate Personal Protective Equipment (PPE), including a fitted lab coat, heavy-duty nitrile gloves, safety goggles, and, if significant dust is generated outside a fume hood, a particulate respirator (N95 or P100).
-
Dust Suppression: Do not dry-sweep the solid, as this aerosolizes the alkylating agent. Gently cover the spilled solid with a damp, inert absorbent material (e.g., damp sand or commercial diatomaceous earth).
-
Collection: Using non-sparking, disposable tools (such as a plastic scoop), carefully collect the absorbed mixture.
-
Containment: Place the collected material into a wide-mouth glass or plastic jar with a secure, screw-top lid. Label the jar as "Hazardous Spill Cleanup: Contains Halogenated Organics (CAS 30264-75-6)."
-
Surface Decontamination: Wash the affected surface thoroughly with a mild alkaline detergent solution and water. The mild alkalinity can assist in the slow hydrolysis of residual chloroacetamide. Collect all contaminated wash water using absorbent pads, and dispose of the pads in the solid halogenated waste container.
Waste Routing Visualization
The following diagram illustrates the logical decision-making process for routing 2-chloro-N-methyl-N-(3-methylphenyl)acetamide waste to ensure environmental compliance.
Figure 1: Decision tree for the segregation and disposal of halogenated organic laboratory waste.
References
Personal protective equipment for handling 2-chloro-N-methyl-N-(3-methylphenyl)acetamide
The following operational guide provides a rigorous safety and logistical framework for handling 2-chloro-N-methyl-N-(3-methylphenyl)acetamide .
Executive Hazard Assessment
Status: High-Potency Alkylating Agent
Primary Hazard Class:
This compound is not merely a "reagent"; it is a pharmacological warhead. Structurally, it possesses an electrophilic
Critical Safety Directive: Treat this compound as a potent sensitizer and direct-acting alkylator . Standard "lab safety" is insufficient. You must employ a containment-first methodology.
| Hazard Category | Classification (GHS/SAR Derived) | Operational Implication |
| Acute Toxicity | Category 3/4 (Oral/Dermal) | Zero-tolerance for ingestion or skin contact. |
| Skin Sensitization | Category 1A (High Potency) | Single exposure can induce permanent allergic hypersensitivity. |
| Eye Damage | Category 1 / 2A | Irreversible corneal opacity risk upon direct contact. |
| Target Organ | STOT-SE 3 (Respiratory) | Inhalation of dust/aerosol causes severe mucosal irritation. |
Personal Protective Equipment (PPE) Matrix
Rationale: The lipophilic nature of the N-methyl-N-tolyl core facilitates rapid dermal absorption, while the chloro-group drives toxicity. Standard nitrile gloves offer limited protection against solutions of this compound.
Dermal Protection (The "Double-Shell" Protocol)
Do not rely on single-layer nitrile gloves, especially when the compound is dissolved in organic solvents (DCM, DMF, DMSO), which act as carrier vehicles for skin permeation.
-
Layer 1 (Inner): 4 mil Nitrile (Examination Grade). Acts as a sweat barrier and last line of defense.
-
Layer 2 (Outer):
-
For Solids/Powders: 5-8 mil Nitrile (High Dexterity).
-
For Solutions/Liquids:Silver Shield® (EVOH/PE Laminate) or Viton®.
-
Why? Chloroacetamides can permeate standard nitrile in <15 minutes when in solution. Laminate films provide >4 hours of breakthrough time [1].
-
Respiratory Protection[1][2][3][4][5][6][7]
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Control (Spill/Outside Hood): Full-face respirator with OV/P100 cartridges (Organic Vapor + HEPA).
-
Note: A standard N95 is insufficient for solvent-wet aerosols.
-
Ocular & Body Defense[8]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are prohibited due to the risk of aerosol migration.
-
Body: Tyvek® lab coat (impervious to dusts) or chemically resistant apron over a standard cotton coat. Closed-toe leather/composite shoes.
Operational Workflow: Step-by-Step
This protocol uses a "Clean-to-Dirty" flow to prevent cross-contamination.
Phase 1: Preparation
-
Demarcation: Clear the fume hood. Lay down an absorbent, plastic-backed bench liner (absorbent side up).
-
Solvent Staging: Pre-measure solvents (e.g., DMSO, Ethanol) before opening the compound vial to minimize open-container time.
-
Balance Setup: If the balance is outside the hood, use a static-free powder funnel and a pre-tared secondary container. Never weigh this compound on an open bench.
Phase 2: Manipulation (The "No-Dust" Technique)
-
Opening: Open the vial only inside the hood. If the cap is stuck, use a clamp; do not apply force that could result in a jerk/spill.
-
Transfer: Use a disposable anti-static spatula.
-
Solubilization: Add solvent immediately to the solid.
-
Scientific Insight: Once in solution, the vapor pressure of the chloroacetamide is suppressed by the solvent, but the permeation risk increases. This is the moment of highest danger.
-
-
Decontamination: Immediately wipe the spatula and the vial threads with a Kimwipe soaked in 10% sodium thiosulfate (neutralizing agent) before disposal/closure.
Phase 3: Breakdown
-
Waste Segregation: Solid waste (gloves, wipes) goes into "Hazardous Solid - Toxic." Liquid waste goes into "Organic - Halogenated."
-
Surface Decon: Wash the hood surface with a surfactant (soap/water) followed by a solvent wipe.
Visualized Safety Logic (DOT Diagram)
Caption: Operational logic flow emphasizing the divergence in glove selection based on physical state (Solid vs. Liquid) to mitigate permeation risks.
Emergency Response Procedures
Scenario A: Skin Contact (The "Speed is Life" Rule)
-
Immediate Action: Do not wipe. Wiping drives the chemical deeper into the pores.
-
Flush: Immediately flood the area with water for 15 minutes.[1][2]
-
Soap: Use a mild soap (lipophilic removal) after the initial 5-minute flush.
-
Medical: Seek evaluation. Inform the physician of exposure to an alkylating agent (similar to nitrogen mustard precursors).
Scenario B: Spills (>500 mg)
-
Evacuate: Clear the immediate area.
-
Isolate: Close the fume hood sash completely.
-
Neutralize: If safe, cover the spill with a slurry of sodium thiosulfate or a commercial "Chemizorb" for alkylators. The thiosulfate nucleophile attacks the chloro-group, reducing reactivity [2].
Disposal & Waste Management
Waste Stream Code: RCRA U-List / Halogenated Organic (Check local regulations).
| Waste Type | Container Labeling | Special Instruction |
| Mother Liquor | "Halogenated Organic Solvents - Toxic" | Do not mix with strong oxidizers (e.g., Nitric acid waste). |
| Solid Debris | "Hazardous Debris - Toxic/Sensitizer" | Double-bag all contaminated gloves and weigh boats. |
| Sharps | "Chemically Contaminated Sharps" | Needles used with this compound must never be recapped. |
References
-
ASTM International. (2023). ASTM F739-20: Standard Test Method for Permeation of Liquids and Gases through Protective Clothing Materials under Conditions of Continuous Contact. West Conshohocken, PA. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Chloroacetamide Derivatives (Mechanism of Action). PubChem. [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
